Bicyclo[4.1.0]heptan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFRRXNDRBHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300325 | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5771-58-4 | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Norcaranone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Bicyclo[4.1.0]heptan-2-one from 2-Cyclohexen-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for converting 2-cyclohexen-1-one to Bicyclo[4.1.0]heptan-2-one, a valuable bicyclic ketone intermediate in organic synthesis. The document details the most effective and commonly employed methodologies, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate practical application in a research and development setting.
Introduction
This compound, also known as norcaran-2-one, is a key structural motif found in various natural products and serves as a versatile building block in the synthesis of complex organic molecules. Its strained cyclopropane ring fused to a cyclohexanone core offers unique reactivity, making it an attractive intermediate for pharmaceutical and agrochemical research. The most direct and widely used precursor for this compound is the readily available α,β-unsaturated ketone, 2-cyclohexen-1-one. This guide focuses on the primary synthetic transformations that achieve this cyclopropanation.
Primary Synthetic Methodologies
The conversion of an α,β-unsaturated ketone like 2-cyclohexen-1-one to the corresponding cyclopropyl ketone is typically achieved via the addition of a methylene group across the double bond. The two most prominent methods for this transformation are the Corey-Chaykovsky reaction and the Simmons-Smith reaction.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a highly reliable method for the synthesis of this compound from 2-cyclohexen-1-one.[1][2] This reaction involves the 1,4-conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3] The most common sulfur ylide for this purpose is dimethyloxosulfonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base, such as sodium hydride.[2]
The reaction proceeds through a well-established mechanism. Initially, the strong base deprotonates the trimethylsulfoxonium salt to form the sulfur ylide. This ylide then acts as a nucleophile, attacking the β-carbon of the 2-cyclohexen-1-one in a Michael-type addition. The resulting enolate then undergoes an intramolecular SN2 reaction, with the negatively charged oxygen attacking the carbon bearing the sulfonium group, which is an excellent leaving group, to form the three-membered ring.
General Procedure for the Synthesis of this compound and Derivatives: [4]
To a solution of trimethylsulfoxonium iodide (1.0-1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO), sodium hydride (60% dispersion in mineral oil, 1.0-1.3 equivalents) is added portion-wise at room temperature. The mixture is stirred for a period (e.g., 15-30 minutes) to allow for the formation of the ylide. A solution of the corresponding 2-cyclohexen-1-one (1.0 equivalent) in DMSO is then added dropwise. The reaction mixture is stirred, often overnight, and may be heated (e.g., to 50°C) to ensure completion. Following the reaction, water is added to quench the mixture, which is then extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.[4]
The following table summarizes the reaction conditions and yields for the synthesis of this compound and some of its derivatives via the Corey-Chaykovsky reaction.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Cyclohexen-1-one | Trimethylsulfoxonium iodide (1.3 eq), NaH (1.3 eq), DMSO, rt for 2h then 50°C for 1h | 80 | |
| 2-Phenylethynyl-2-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO, rt, overnight | 89 | [4] |
| 2-(Cyclohexenylethynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 55 | [4] |
| 2-(1-Hexynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 67 | [4] |
| 2-(Trimethylsilylethynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 51 | [4] |
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and versatile method for the cyclopropanation of alkenes.[5] It typically employs an organozinc carbenoid, often referred to as the Simmons-Smith reagent, which is generated from diiodomethane and a zinc-copper couple.[6] A common modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple.[5] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] It is applicable to a wide range of alkenes, including α,β-unsaturated ketones.[6][7]
The reaction proceeds via the formation of an organozinc carbenoid, which then reacts with the alkene in a concerted fashion through a "butterfly-type" transition state to deliver the methylene group.[6][7] The use of non-coordinating solvents is generally recommended, as basic solvents can decrease the reaction rate.[6]
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification): [7]
Under an inert atmosphere (e.g., nitrogen), a solution of diethylzinc (e.g., 2.0 equivalents) is added to a suitable solvent such as dichloromethane (CH₂Cl₂) and cooled to 0°C. Trifluoroacetic acid (2.0 equivalents) in CH₂Cl₂ may be added dropwise, and the resulting mixture is stirred.[7] The alkene, 2-cyclohexen-1-one (1.0 equivalent), dissolved in the same solvent, is then added at a low temperature (e.g., -10°C). The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours). The reaction is then quenched, for example, by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic phases are concentrated, and the residue is purified by flash column chromatography.
Conclusion
The synthesis of this compound from 2-cyclohexen-1-one is a well-established transformation in organic chemistry. The Corey-Chaykovsky reaction stands out as a particularly effective and high-yielding method, with readily available reagents and straightforward experimental procedures. The Simmons-Smith reaction offers a valuable alternative, known for its stereospecificity and broad substrate scope. The choice of method may depend on the specific substitution pattern of the starting enone, desired stereochemical outcomes, and the scale of the reaction. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully implement these important synthetic methods in their work.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Bicyclo[4.1.0]heptan-2-one: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bicyclo[4.1.0]heptan-2-one, a versatile bicyclic ketone. The document details its synthesis, key reactions, and its emerging role as a valuable scaffold in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound, also known as 2-norcaranone, is a saturated bicyclic ketone with a molecular formula of C₇H₁₀O.[1] Its strained cyclopropane ring fused to a cyclohexanone core imparts unique reactivity and stereochemical properties.
Physical Properties
Quantitative physical data for this compound are summarized in the table below. It is a colorless to light yellow liquid at room temperature.[2] While definitive experimental values for melting point and solubility are not widely reported, its structural analogue, Bicyclo[4.1.0]heptan-3-one, exhibits limited water solubility and good solubility in ethereal and moderate solubility in alcoholic solvents.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| Boiling Point | 183.5 °C at 760 mmHg | [4] |
| 85.0-85.5 °C at 10 Torr | [2] | |
| Density | 1.082 g/cm³ | [4] |
| Refractive Index | 1.51 | [4] |
| Flash Point | 57.8 °C | [4] |
| Melting Point | N/A | [4] |
| Solubility | N/A | [4] |
| CAS Number | 5771-58-4 | [1] |
Spectral Data
Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectral Data | Key Features | Source(s) |
| ¹H NMR | Data available in chemical literature and databases. | [1] |
| ¹³C NMR | Data available in chemical literature and databases. | [1] |
| Mass Spectrometry (MS) | Data available in chemical literature and databases. | [1] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound is through the Corey-Chaykovsky reaction, involving the reaction of 2-cyclohexen-1-one with a sulfur ylide, typically generated from trimethylsulfoxonium iodide.[4][5]
References
Spectroscopic Profile of Bicyclo[4.1.0]heptan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[4.1.0]heptan-2-one (also known as 2-Norcaranone), a bicyclic ketone of interest in synthetic organic chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy Data
| Proton Assignment | Approximate Chemical Shift (δ) ppm | Multiplicity |
| H1, H6 (Bridgehead) | 2.0 - 2.4 | Multiplet |
| H7 (Cyclopropyl) | 0.5 - 1.2 | Multiplet |
| H3, H4, H5 (Aliphatic) | 1.3 - 2.1 | Multiplet |
Note: These values are estimations based on spectral images and typical ranges for similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectral data for this compound has been reported and is summarized below.[1]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (C2) | 209.9 |
| CH (C1) | 30.0 |
| CH₂ (C3) | 26.9 |
| CH₂ (C4) | 23.2 |
| CH₂ (C5) | 20.8 |
| CH (C6) | 25.4 |
| CH₂ (C7) | 16.5 |
Solvent: Not specified in the provided reference.
Infrared (IR) Spectroscopy Data
Specific IR spectral data for this compound is not widely published. However, the characteristic absorption bands can be predicted based on its functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone in a six-membered ring) | ~1715 | Strong |
| C-H Stretch (Aliphatic & Cyclopropyl) | 2850 - 3050 | Medium to Strong |
| C-H Bend (Methylene scissoring) | ~1450 | Medium |
| Cyclopropane Ring Deformation | ~1020 | Weak to Medium |
Mass Spectrometry (MS) Data
A publicly available mass spectrum for the parent this compound is not readily found. However, based on the structure, the following fragmentation patterns can be anticipated under electron ionization (EI).
| m/z | Proposed Fragment | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 82 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 81 | [M - CHO]⁺ | Alpha-cleavage with loss of formyl radical |
| 67 | [C₅H₇]⁺ | Complex rearrangement and fragmentation |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder type fragmentation of the six-membered ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity of the molecule.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into a spinner turbine and place it in the magnet of the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to a range of approximately 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to a range of approximately 0-220 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
Procedure (ATR method):
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Volatile solvent (e.g., dichloromethane or diethyl ether)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to effectively separate the compound from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Set the MS ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a mass range of m/z 40-300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound. Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or known chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
Stereochemistry of Bicyclo[4.1.0]heptan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.1.0]heptan-2-one, a bicyclic ketone, presents a fascinating case study in stereochemistry due to the presence of a cyclopropane ring fused to a cyclohexanone core. This structure gives rise to multiple stereoisomers, the synthesis and characterization of which are of significant interest in organic synthesis and medicinal chemistry. The rigid bicyclic framework and the presence of chiral centers make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the stereochemistry of this compound, including its synthesis, stereoisomer characterization, and detailed experimental protocols.
Stereoisomers of this compound
The fusion of the cyclopropane and cyclohexane rings can be either cis or trans. In the cis isomer, the two bridgehead hydrogens are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.
A logical workflow for the synthesis and analysis of this compound stereoisomers is presented below.
Synthesis of this compound Stereoisomers
The synthesis of this compound typically involves the cyclopropanation of 2-cyclohexen-1-one. The stereochemical outcome of this reaction is highly dependent on the chosen synthetic methodology.
Racemic Synthesis
1. Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to deliver a methylene group to the double bond of an α,β-unsaturated ketone. This method is known to be effective for the synthesis of bicyclo[4.1.0]heptenones.[1][2]
2. Simmons-Smith Reaction: This classic method for cyclopropanation involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Enantioselective Synthesis
Achieving enantioselectivity in the synthesis of this compound can be approached by employing chiral catalysts or auxiliaries in the cyclopropanation step. Alternatively, enzymatic resolution of a racemic precursor, such as the corresponding bicyclo[4.1.0]heptan-2-ol, can provide access to enantiomerically pure material. The separated enantiomeric alcohols can then be oxidized to the desired ketones.[3]
Experimental Protocols
General Procedure for Racemic cis-Bicyclo[4.1.0]heptan-2-one Synthesis via Corey-Chaykovsky Reaction
This protocol is adapted from the general principles of the Corey-Chaykovsky reaction.
Materials:
-
2-Cyclohexen-1-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMSO.
-
Heat the mixture to approximately 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature and then add trimethylsulfoxonium iodide in one portion. Stir the mixture for 10-15 minutes to form the sulfur ylide.
-
Cool the ylide solution to 0 °C and add a solution of 2-cyclohexen-1-one in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cis-Bicyclo[4.1.0]heptan-2-one.
Enantioselective Resolution of (±)-cis-Bicyclo[4.1.0]heptan-2-ol and Oxidation
This protocol outlines a strategy for obtaining enantiomerically pure this compound through the resolution of the corresponding alcohol.
Part 1: Enzymatic Resolution of (±)-cis-Bicyclo[4.1.0]heptan-2-ol This procedure is based on established methods for enzymatic resolution of bicyclic alcohols.
Materials:
-
Racemic cis-bicyclo[4.1.0]heptan-2-ol
-
Lipase (e.g., from Candida antarctica, Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
Dissolve racemic cis-bicyclo[4.1.0]heptan-2-ol in the anhydrous organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the acylated alcohol from the unreacted alcohol by column chromatography.
-
The unreacted alcohol will be one enantiomer, and the acylated alcohol can be hydrolyzed to obtain the other enantiomer.
Part 2: Oxidation of Enantiopure cis-Bicyclo[4.1.0]heptan-2-ol A mild oxidation is required to convert the alcohol to the ketone without epimerization.
Materials:
-
Enantiomerically pure cis-bicyclo[4.1.0]heptan-2-ol
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of the enantiopure alcohol in DCM.
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the enantiopure this compound.
Stereochemical Characterization
The stereochemistry of this compound isomers is determined using a combination of spectroscopic and chiroptical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans diastereomers. The coupling constants and chemical shifts of the bridgehead protons and the protons on the cyclopropane ring are particularly informative.
Table 1: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~210 |
| Bridgehead C | Varies with stereochemistry |
| Other ring C | Varies with stereochemistry |
Note: Specific assignments for each stereoisomer require detailed 2D NMR analysis (COSY, HSQC, HMBC) and comparison with literature data.[4][5]
Chiroptical Properties
The enantiomers of this compound are optically active and can be characterized by their specific rotation. The enantiomeric excess (ee) of a non-racemic sample is determined using chiral chromatography.
Table 2: Chiroptical Data for this compound Enantiomers
| Stereoisomer | Specific Rotation ([α]D) | Conditions | Reference |
| Data not available in searched literature. |
Note: While specific rotation values for the parent ketone were not found in the searched literature, the specific rotation of pure enantiomers of a related compound was reported as -20°.[6]
Chiral Separation
The enantiomers of this compound or its precursor alcohol can be separated by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The choice of the chiral stationary phase is critical for achieving baseline separation. For volatile compounds like this compound, chiral GC with a cyclodextrin-based column is a common and effective method.[7]
The following diagram illustrates a typical analytical workflow for the chiral separation and characterization of this compound enantiomers.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H10O | CID 282471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Example from CENGAGE CHEMISTRY (HINGLISH) ISOMERISM for Class 11 [doubtnut.com]
- 7. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Molecular Structure and Conformation of Bicyclo[4.1.0]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.1.0]heptan-2-one, a saturated bicyclic ketone, presents a fascinating case study in conformational analysis due to the fusion of a strained cyclopropane ring with a flexible six-membered ring. This arrangement precludes the adoption of a standard chair conformation for the cyclohexane moiety, leading to a more complex conformational landscape. This technical guide synthesizes findings from spectroscopic and computational studies to provide a detailed overview of the molecular structure and preferred conformations of this compound and its derivatives. The inherent structural rigidity and unique three-dimensional topology of this scaffold make it a valuable building block in medicinal chemistry and materials science.
Introduction
The bicyclo[4.1.0]heptane ring system, also known as norcarane, is a fundamental structural motif in organic chemistry. The presence of a ketone group at the C2 position introduces polarity and a site for further functionalization, making this compound a versatile synthetic intermediate. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, designing derivatives with specific biological activities, and modeling its interactions with biological targets. The fusion of the cyclopropane ring forces the six-membered ring into non-chair conformations, primarily boat and twist-boat forms, to alleviate steric strain.
Molecular Structure and Key Features
The fundamental structure of this compound consists of a cyclohexane ring fused to a cyclopropane ring. The carbonyl group at C2 significantly influences the electronic distribution and local geometry of the molecule.
Table 1: General Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| CAS Number | 5771-58-4 |
| IUPAC Name | This compound |
Conformational Analysis
Due to the geometric constraints imposed by the fused cyclopropane ring, the cyclohexane ring in cis-bicyclo[4.1.0]heptane systems cannot adopt a stable chair conformation. Instead, it exists in an equilibrium of boat-like and twist-boat conformations. The presence of the ketone at C2 further influences the conformational energies.
Predominant Conformations
Computational studies on the closely related bicyclo[4.1.0]heptane suggest that the boat conformation is a key feature. For this compound, two principal conformations of the six-membered ring are considered: the boat and the twist-boat . The relative energies of these conformers determine the conformational equilibrium.
Diagram 1: Conformational Equilibrium of the Six-Membered Ring
Caption: Equilibrium between Boat and Twist-Boat Conformations.
Quantitative Conformational Data
Table 2: Representative Geometric Parameters of the Bicyclo[4.1.0]heptane Core
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C6 | 1.51 - 1.53 | ||
| C1-C7 | 1.50 - 1.52 | ||
| C6-C7 | 1.50 - 1.52 | ||
| C1-C2 | 1.52 - 1.54 | ||
| C2-C3 | 1.51 - 1.53 | ||
| C=O | 1.21 - 1.23 | ||
| ∠C1-C7-C6 | ~ 60 | ||
| ∠C1-C6-C5 | 112 - 115 | ||
| ∠C1-C2-C3 | 115 - 118 | ||
| C1-C6-C5-C4 | 40 - 60 | ||
| C2-C1-C6-C5 | -40 - -60 | ||
| H-C1-C6-H | Variable |
Note: These values are approximations based on data from substituted bicyclo[4.1.0]heptane systems and computational models.
Experimental Protocols for Conformational Analysis
The determination of the conformational properties of this compound relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.
Diagram 2: Experimental Workflow for NMR-Based Conformational Analysis
Caption: Workflow for NMR Conformational Analysis.
Detailed Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
1D and 2D NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired to identify all proton and carbon signals.
-
2D correlation spectra (COSY, HSQC, HMBC) are recorded to establish the connectivity of the spin systems and unambiguously assign all proton and carbon resonances.
-
-
NOESY/ROESY Experiments:
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify protons that are close in space (< 5 Å).
-
The intensities of the cross-peaks in these spectra are proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for conformational modeling.
-
-
Analysis of Coupling Constants:
-
The vicinal proton-proton coupling constants (³JHH) are carefully measured from the high-resolution ¹H NMR spectrum.
-
The Karplus equation is used to relate the measured ³JHH values to the dihedral angles between the coupled protons, providing information about the torsional arrangement of the carbon backbone.
-
-
Conformational Modeling: The distance and dihedral angle constraints obtained from the NMR data are used as input for molecular mechanics or quantum mechanics calculations to generate a set of low-energy conformations that are consistent with the experimental data.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state.
Detailed Methodology:
-
Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
Computational Chemistry
Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are invaluable for exploring the potential energy surface of this compound and predicting the relative stabilities and geometries of its various conformers.
Diagram 3: Logical Flow of a Computational Conformational Study
Caption: Computational Conformational Analysis Workflow.
Detailed Methodology:
-
Initial Structure Generation: An initial 3D structure of this compound is built.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method (e.g., molecular mechanics with a suitable force field) to identify a set of low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory (e.g., DFT with a basis set such as 6-31G* or larger) to locate the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature.
-
Geometric Analysis: The bond lengths, bond angles, and dihedral angles of the most stable conformers are analyzed.
Conclusion
The molecular structure and conformation of this compound are dictated by the presence of the fused cyclopropane ring, which forces the six-membered ring into non-chair conformations, primarily existing in an equilibrium between boat and twist-boat forms. A comprehensive understanding of this conformational landscape, achieved through a synergistic approach combining experimental techniques like NMR and X-ray crystallography with computational modeling, is essential for leveraging this versatile scaffold in the design and development of new chemical entities with tailored properties for applications in research, drug discovery, and materials science. Further studies, particularly high-resolution spectroscopic analysis of the parent compound and its simple derivatives, will continue to refine our understanding of its intricate structural dynamics.
Bicyclo[4.1.0]heptan-2-one: A Comprehensive Technical Guide on its Discovery and Synthesis
Abstract
This technical guide provides an in-depth overview of the discovery and history of Bicyclo[4.1.0]heptan-2-one, a significant bicyclic ketone in organic synthesis. It details the seminal synthetic methodologies, including the Simmons-Smith reaction and the Corey-Chaykovsky reaction, that have been pivotal in accessing this molecular scaffold. This document compiles key quantitative data, presents detailed experimental protocols from foundational literature, and utilizes visualizations to illustrate the primary synthetic pathways. This guide is intended to be a valuable resource for researchers in organic chemistry and drug development, offering a comprehensive understanding of this important chemical entity.
Introduction
This compound, also known as 2-norcaranone, is a bicyclic ketone with a molecular formula of C₇H₁₀O. Its structure, featuring a fusion of a cyclohexane ring and a cyclopropane ring, imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This guide explores the historical context of its discovery and the evolution of its synthesis.
History and Discovery
While a singular "discovery" of this compound is not clearly documented in a single seminal publication, its synthesis and characterization are intrinsically linked to the development of powerful cyclopropanation reactions in the mid-20th century. The pioneering work on the Simmons-Smith reaction in 1958 and the Corey-Chaykovsky reaction in 1965 laid the foundational groundwork for the synthesis of the bicyclo[4.1.0]heptane core structure.
A significant publication by H. O. House and colleagues in 1976 provided detailed spectroscopic data for this compound, which has since been a crucial reference for its characterization. The synthesis of the isomeric trans-Bicyclo[4.1.0]heptan-2-one was later reported by Paukstelis and Kao in 1972, further expanding the understanding of this bicyclic system. The synthesis of the related alcohol, cis-Bicyclo[4.1.0]heptan-2-ol, by Dauben and Berezin in 1963 also contributed to the broader knowledge of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5771-58-4 | N/A |
| Molecular Formula | C₇H₁₀O | N/A |
| Molecular Weight | 110.15 g/mol | N/A |
| Boiling Point | 85-85.5 °C at 10 Torr | House et al., 1976 |
| Density | 1.082 g/cm³ | N/A |
| ¹³C NMR (CDCl₃, δ) | 209.5, 39.8, 29.2, 25.9, 23.8, 19.3, 16.2 | House et al., 1976 |
| Infrared (neat, cm⁻¹) | 1700 (C=O) | House et al., 1976 |
Key Synthetic Methodologies
The synthesis of this compound and its derivatives primarily relies on two landmark reactions in organic chemistry.
Corey-Chaykovsky Reaction
The reaction of 2-cyclohexen-1-one with a sulfur ylide, such as dimethyloxosulfonium methylide, is a common and efficient method for the synthesis of this compound. This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack to form the cyclopropane ring.
Experimental Protocol (Adapted from Corey and Chaykovsky, 1965):
-
Preparation of Dimethyloxosulfonium Methylide: A solution of trimethyloxosulfonium iodide in dry dimethyl sulfoxide (DMSO) is treated with sodium hydride under a nitrogen atmosphere. The mixture is stirred at room temperature until the evolution of hydrogen ceases.
-
Reaction with 2-Cyclohexen-1-one: The solution of the ylide is cooled in an ice bath, and a solution of 2-cyclohexen-1-one in DMSO is added dropwise.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The mixture is then poured into cold water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to afford this compound.
Simmons-Smith Reaction (for the bicyclo[4.1.0]heptane core)
While not directly producing the ketone, the Simmons-Smith reaction is fundamental to the synthesis of the bicyclo[4.1.0]heptane skeleton. This reaction involves the treatment of an alkene, such as cyclohexene, with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. The resulting bicyclo[4.1.0]heptane can then be further functionalized to the ketone.
Experimental Protocol (Adapted from Simmons and Smith, 1958):
-
Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(II) acetate.
-
Reaction: The activated zinc-copper couple is suspended in anhydrous diethyl ether. A solution of cyclohexene and diiodomethane in diethyl ether is added, and the mixture is refluxed with stirring.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid material is filtered off. The ethereal solution is washed with a saturated solution of ammonium chloride, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation. The resulting bicyclo[4.1.0]heptane can be purified by distillation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound as reported in the literature.
Table 1: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 209.5 | C=O (C2) | House et al., 1976 |
| 39.8 | CH (C1 or C6) | House et al., 1976 |
| 29.2 | CH (C1 or C6) | House et al., 1976 |
| 25.9 | CH₂ | House et al., 1976 |
| 23.8 | CH₂ | House et al., 1976 |
| 19.3 | CH₂ | House et al., 1976 |
| 16.2 | CH₂ (C7) | House et al., 1976 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1700 | C=O stretch | House et al., 1976 |
Conclusion
This compound is a molecule of significant interest in organic synthesis. Its discovery and the development of its synthetic routes are closely tied to the advent of powerful cyclopropanation methods. This guide has provided a detailed overview of its history, physicochemical properties, and key synthetic protocols, drawing from foundational literature. The provided experimental details and spectroscopic data serve as a valuable resource for researchers working with this versatile bicyclic ketone.
An In-depth Technical Guide to Natural Products Containing the Bicyclo[4.1.0]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.1.0]heptane scaffold, a unique structural motif characterized by a fused cyclopropane and cyclohexane ring system, is a recurring feature in a variety of natural products. These compounds, primarily found in plants and fungi, exhibit a wide spectrum of biological activities, making them attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of prominent natural products containing this core structure, with a focus on their biological activities, quantitative data, and the experimental protocols used to determine their efficacy.
Key Natural Products and Their Biological Activities
Several classes of natural products feature the bicyclo[4.1.0]heptane scaffold, with monoterpenes and sesquiterpenes being the most prominent. This section details the biological activities of three well-studied examples: sabinene, 3-carene, and thujopsene, as well as emerging compounds from the Jatropha genus.
Sabinene
Sabinene is a bicyclic monoterpene found in a variety of plants, including Holm oak, Norway spruce, and the essential oils of various herbs. It is known for a range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.
Table 1: Quantitative Biological Activity of Sabinene
| Biological Activity | Assay | Test Organism/Cell Line | Results |
| Antimicrobial | Broth Microdilution | Bacillus subtilis | MIC: 0.0312 mg/mL[1][2] |
| Staphylococcus aureus | MIC: 0.0625 mg/mL[1][2] | ||
| Escherichia coli | MIC: 0.125 mg/mL[1][2] | ||
| Candida albicans | MIC: 0.125 mg/mL[1][2] | ||
| Anti-inflammatory | Muscle Atrophy | Starved L6 Myotubes | Attenuates skeletal muscle atrophy[3][4] |
| Antioxidant | DPPH Scavenging Assay | - | Concentration-dependent activity[5] |
3-Carene
3-Carene is another common bicyclic monoterpene found in the essential oils of many plants, including pine, rosemary, and cannabis. It is recognized for its anti-inflammatory, antimicrobial, and bone-healing properties.
Table 2: Quantitative Biological Activity of 3-Carene
| Biological Activity | Assay | Test Organism/Cell Line | Results |
| Antimicrobial | Agar Dilution | Brochothrix thermosphacta | MIC: 20 mL/L[6][7] |
| Pseudomonas fluorescens | MIC: 20 mL/L[6][7] | ||
| Pseudomonas lundensis | MIC: 21.65 mg/mL[8] | ||
| Cytotoxicity | MTT Assay | A549 (Lung Carcinoma) | - |
| MCF-7 (Breast Adenocarcinoma) | - |
Thujopsene
Thujopsene is a sesquiterpene commonly found in the essential oils of coniferous trees, such as cedarwood. It has demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.
Table 3: Quantitative Biological Activity of Thujopsene
| Biological Activity | Assay | Test Organism/Cell Line | Results |
| Cytotoxicity | MTT Assay | A549 (Non-small cell lung cancer) | LC50: 35.27 µg/mL[3] |
| Na+/K+-ATPase Inhibition | - | IC50: 25.9 µg/ml[3] | |
| CYP2B6 Inhibition | Human Liver Microsomes | Ki: 0.8 µM[3] | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC: 25-50 µg/mL[3] |
| Micrococcus luteus | MIC: 25-50 µg/mL[3] | ||
| Salmonella typhimurium | MIC: 25-50 µg/mL[3] | ||
| Anti-inflammatory | β-hexosaminidase release | IgE-sensitized RBL-2H3 mast cells | IC50: 25.1 µM[3] |
Jatrophane Diterpenes
The genus Jatropha is a rich source of diterpenoids, some of which are proposed to be biosynthetically derived from precursors that could form a bicyclo[4.1.0]heptane-like structure through cyclopropane ring opening. While the direct presence of this scaffold in all jatrophanes is a subject of biosynthetic pathway interpretation, compounds like jatrophone exhibit complex macrocyclic structures with significant biological activities. Jatrophone, a macrocyclic diterpene, has shown potent cytotoxic activity against various cancer cell lines. For instance, it exhibited an IC50 value of 1.8 µM against doxorubicin-resistant breast cancer cells (MCF-7ADR)[9]. Against the Hep G2 hepatocellular cancer cell line, jatrophone showed an IC50 of 3.2 µM[5].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (e.g., Sabinene, 3-Carene, Thujopsene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth with solvent)
-
Resazurin dye (optional, as a viability indicator)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the broth.
-
Serial Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.
-
Controls: Include a positive control (broth with inoculum and a known antimicrobial), a negative control (broth with solvent only), and a growth control (broth with inoculum only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader. If using resazurin, add the dye and incubate for a few hours; a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where no color change is observed.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no test compound.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated cells to the LPS-stimulated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanisms of action and the research methodology. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.
Sabinene's Regulation of the ROS-mediated MAPK/MuRF-1 Pathway in Skeletal Muscle Atrophy
Sabinene has been shown to attenuate skeletal muscle atrophy by influencing the reactive oxygen species (ROS)-mediated mitogen-activated protein kinase (MAPK) and muscle RING-finger protein-1 (MuRF-1) pathway.[3][4]
Caption: Sabinene's inhibitory effect on the ROS-mediated MAPK/MuRF-1 pathway.
General Workflow for Bioassay-Guided Isolation of Natural Products
The discovery of bioactive natural products often follows a systematic process of extraction, fractionation, and bioactivity screening.
Caption: A typical workflow for isolating bioactive natural products.
Logical Relationship of Biological Activities of Bicyclo[4.1.0]heptane-Containing Natural Products
The diverse biological activities of these compounds often stem from their fundamental interactions with cellular components, leading to a cascade of effects.
Caption: Interplay of mechanisms and activities of bicyclo[4.1.0]heptane compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Broth Microdilution Assay of the Two Essential Oils [bio-protocol.org]
- 4. atcc.org [atcc.org]
- 5. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the IUPAC Nomenclature of Bicyclo[4.1.0]heptan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for the systematic naming of Bicyclo[4.1.0]heptan-2-one derivatives in accordance with the International Union of Pure and Applied Chemistry (IUPAC) recommendations. Adherence to these guidelines ensures unambiguous communication of chemical structures in research, development, and regulatory contexts.
The this compound Core Structure
The parent compound, this compound, is a bicyclic molecule consisting of a six-membered ring fused to a three-membered ring.[1][2] The nomenclature of this core structure is derived as follows:
-
Bicyclo: Indicates a bicyclic compound where two rings share two or more atoms.[1][3][4]
-
[4.1.0]: Describes the number of carbon atoms in the three bridges connecting the two bridgehead carbons, listed in descending order.[1][3][4]
-
The first bridge has four carbon atoms (C3, C4, C5, C6).
-
The second bridge has one carbon atom (C7).
-
The third bridge has zero carbon atoms, as the bridgehead carbons (C1 and C6) are directly bonded.
-
-
Heptan: Specifies a total of seven carbon atoms in the bicyclic system.
-
-2-one: Indicates a ketone functional group at the second carbon atom of the bicyclic system.
The numbering of the Bicyclo[4.1.0]heptane system commences at one of the bridgehead carbons, proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path, and finally, the shortest path.[4] For this compound, the numbering is fixed to assign the lowest possible locant to the principal functional group, the ketone.
Systematic Nomenclature of this compound Derivatives
The naming of derivatives follows a systematic approach that builds upon the nomenclature of the parent structure. The key steps involve identifying and naming substituents, assigning locants, and indicating stereochemistry.
Numbering the Ring System with Substituents
When substituents are present, the numbering of the bicyclic system adheres to the following principles:
-
Principal Functional Group Priority: The ketone group, as the principal functional group, dictates the suffix "-2-one" and its position is fixed at C2.
-
Bridgehead Starting Point: Numbering must begin at one of the two bridgehead carbons (C1 or C6).
-
Path of Numbering: The numbering proceeds through the atoms of the longest bridge first, then the next longest, and finally the shortest.
-
Lowest Locants for Substituents: The direction of numbering is chosen to assign the lowest possible locants to the substituents, considered as a set. If a choice remains, the substituents are numbered in alphabetical order.
The following flowchart illustrates the decision-making process for numbering substituted this compound derivatives:
Caption: A flowchart detailing the IUPAC numbering protocol for substituted this compound.
Stereochemical Descriptors
The three-dimensional arrangement of atoms in this compound derivatives is described using specific stereochemical terms.
The relative orientation of substituents on the six-membered ring can be described using cis and trans descriptors. This is determined by their position relative to a reference plane defined by the ring.
For substituents on the cyclopropane ring (C7), the terms endo and exo are used to describe their stereochemistry.
-
Exo: The substituent is on the same side of the six-membered ring as the C7 bridge.
-
Endo: The substituent is on the opposite side of the six-membered ring from the C7 bridge.
The following diagram illustrates the application of these stereochemical descriptors:
Caption: Illustration of exo, endo, cis, and trans stereoisomerism in the this compound system.
Examples of IUPAC Nomenclature
The following table provides examples of IUPAC names for various derivatives of this compound, illustrating the application of the principles outlined above.
| Structure | IUPAC Name | Key Nomenclature Points |
| A | 3-Methylthis compound | The methyl group is at position 3, giving it the lowest possible locant after the ketone at position 2. |
| B | 7,7-Dimethylthis compound | The two methyl groups are on the C7 bridge. |
| C | cis-3,5-Dimethylthis compound | The cis descriptor indicates that the two methyl groups are on the same side of the six-membered ring. |
| D | exo-7-Bromothis compound | The exo descriptor specifies that the bromine atom on C7 is on the same side as the C7 bridge itself, relative to the six-membered ring. |
| E | (1R,6S)-1-Chlorothis compound | The (1R,6S) descriptor denotes the absolute configuration at the chiral bridgehead carbons. |
Experimental Protocols for Structural Elucidation
The definitive assignment of the structure and, consequently, the correct IUPAC name for novel this compound derivatives relies on a combination of analytical techniques. While detailed experimental protocols are specific to each compound and laboratory, the following methodologies are fundamental:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can help determine stereochemical relationships), and integration.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.
-
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): Essential for establishing connectivity between atoms and for elucidating through-space proximities, which is critical for assigning stereochemistry (e.g., cis/trans, endo/exo).
-
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (high-resolution MS) of the compound, and fragmentation patterns can provide structural clues.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds, including absolute stereochemistry.
The logical workflow for structure elucidation and naming is as follows:
Caption: A generalized experimental workflow for the structural determination and subsequent IUPAC naming of novel this compound derivatives.
This guide provides a foundational framework for the accurate and systematic nomenclature of this compound derivatives. For highly complex structures or unusual substitution patterns, consultation of the latest IUPAC recommendations is advised.
References
Thermochemical Profile of Bicyclo[4.1.0]heptan-2-one and Related Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for Bicyclo[4.1.0]heptan-2-one and its related parent compound, Bicyclo[4.1.0]heptane. Due to a lack of direct experimental thermochemical data for this compound, this document presents high-quality estimated data for a closely related derivative, this compound, 3,7,7-trimethyl-, and experimental data for the parent hydrocarbon. This information is crucial for understanding the energetic properties and stability of this class of bicyclic compounds, which is valuable in fields ranging from synthetic chemistry to drug design.
Summary of Thermochemical Data
The following tables summarize the available quantitative thermochemical data. Table 1 presents estimated data for this compound, 3,7,7-trimethyl-, while Table 2 provides experimental and calculated data for the parent hydrocarbon, Bicyclo[4.1.0]heptane.
Table 1: Estimated Thermochemical Data for this compound, 3,7,7-trimethyl-
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -0.78 | kJ/mol | Joback Method |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -273.43 | kJ/mol | Joback Method |
| Enthalpy of Fusion (ΔfusH°) | 11.18 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (ΔvapH°) | 40.33 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 504.67 K | 324.94 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 541.83 K | 343.76 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 578.98 K | 361.40 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 616.14 K | 377.96 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 653.29 K | 393.57 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 690.45 K | 408.36 | J/mol·K | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) at 727.60 K | 422.45 | J/mol·K | Joback Method |
| Log10 of Water Solubility (log10WS) | -2.11 | - | Crippen Method |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.258 | - | Crippen Method |
Table 2: Thermochemical Data for Bicyclo[4.1.0]heptane
| Property | Value | Unit | Method | Reference |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 2. ± 4.2 | kJ/mol | Combustion Calorimetry | Chang, McNally, et al., 1970[1] |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 11.0 | kJ/mol | Computed from liquid phase data | Timofeeva, Kozina, et al., 1970[1] |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 119.96 | J/mol·K | Force Field Calculation | Chang S., 1970[1] |
| Ideal Gas Heat Capacity (Cp,gas) at 400 K | 164.72 | J/mol·K | Force Field Calculation | Chang S., 1970[1] |
| Ideal Gas Heat Capacity (Cp,gas) at 500 K | 204.39 | J/mol·K | Force Field Calculation | Chang S., 1970[1] |
Methodologies and Protocols
As direct experimental data for the target molecule is unavailable, this section details the estimation methods used for the substituted analogue and the experimental protocol for the parent hydrocarbon.
Estimation Protocols: Joback and Crippen Methods
The thermochemical data for this compound, 3,7,7-trimethyl- were estimated using group contribution methods. These methods predict thermodynamic and physical properties based on the summation of contributions from individual functional groups within the molecule.
-
Joback Method : This is a well-established group-contribution method for the estimation of a wide range of thermochemical properties of pure organic compounds from their molecular structure alone.[2][3] The method involves breaking down the molecule into its constituent functional groups. Each group is assigned a specific numerical contribution for a given property. The property of the entire molecule is then calculated by summing the contributions of all its groups. For temperature-dependent properties like ideal gas heat capacity, the Joback method employs a polynomial equation with parameters derived from group contributions.[2][4]
-
Crippen Method : The Crippen method is a group-contribution approach specifically used to estimate the octanol-water partition coefficient (logP) and, by extension, water solubility.[5] Similar to the Joback method, it dissects the molecule into fragments, each with a specific contribution to the overall logP value.[5]
Experimental Protocol: Combustion Calorimetry for Bicyclo[4.1.0]heptane
The experimental enthalpy of formation for Bicyclo[4.1.0]heptane was determined using combustion calorimetry. While the specific instrumental details from the original 1970 publications are not detailed here, the general protocol for this technique is as follows:
-
Sample Preparation : A precise mass of the liquid sample (Bicyclo[4.1.0]heptane) is encapsulated in a container of known low combustibility, such as a gelatin capsule or a thin-walled glass ampoule.
-
Calorimeter Setup : The sample is placed inside a "bomb," a robust, sealed, stainless-steel container. The bomb is then filled with a high pressure of pure oxygen (typically around 30 atm).
-
Isothermal Environment : The bomb is submerged in a known quantity of water in a well-insulated, stirred vessel (the calorimeter). The entire apparatus is placed in a constant-temperature jacket to minimize heat exchange with the surroundings.
-
Ignition and Combustion : The sample is ignited by passing an electric current through a fuse wire in contact with it. The complete and rapid combustion of the hydrocarbon in the presence of excess oxygen releases heat.
-
Temperature Measurement : The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a small, precise rise in temperature. This temperature change is meticulously measured using a high-precision thermometer (e.g., a platinum resistance thermometer).
-
Data Analysis : The heat of combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance with a known heat of combustion, such as benzoic acid).
-
Enthalpy of Formation Calculation : The standard enthalpy of formation of the compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Visualizations
The following diagrams illustrate the chemical structures and the workflow for estimating thermochemical properties.
Caption: Chemical structures of this compound and its parent hydrocarbon, Bicyclo[4.1.0]heptane.
Caption: Workflow for the Joback group contribution method for estimating thermochemical properties.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Bicyclo[4.1.0]heptenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[4.1.0]heptene derivatives, a crucial scaffold in medicinal chemistry and natural product synthesis. The methodologies presented herein focus on palladium-catalyzed reactions, offering efficient and selective routes to these valuable bicyclic structures.
Introduction
Bicyclo[4.1.0]heptenes and their heteroatomic analogues are important structural motifs found in a variety of biologically active compounds and natural products.[1][2] The development of stereoselective and efficient methods for their synthesis is of significant interest to the chemical and pharmaceutical industries. Palladium catalysis has emerged as a powerful tool for the construction of such strained ring systems, offering unique pathways for cyclopropanation and cycloisomerization reactions.[1][3] This document outlines three distinct palladium-catalyzed methods for the synthesis of bicyclo[4.1.0]heptene derivatives.
Method 1: Intramolecular Coupling-Cyclization
This method provides a diastereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes through a palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with various β-styryl bromides.[1][4][5] The reaction proceeds in good yields and with high regio- and stereoselectivity.[4][5]
Reaction Mechanism Overview
The catalytic cycle is proposed to initiate with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the β-styryl bromide. The resulting organopalladium(II) species then undergoes a reaction with a silver carbonate co-catalyst to generate a cationic palladium intermediate. This intermediate coordinates to the enolate of the diketone and the diene, facilitating an intramolecular attack of the enolate onto the diene. The subsequent reductive elimination from the resulting η1-allylpalladium intermediate affords the bicyclo[4.1.0]heptene product and regenerates the palladium(0) catalyst.[4][5]
Method 2: Cycloisomerization of 1,6-Enynes
The palladium-catalyzed cycloisomerization of 1,6-enynes represents a versatile and atom-economical approach to bicyclo[4.1.0]heptene derivatives, including their nitrogen- and oxygen-containing analogues (3-aza- and 3-oxabicyclo[4.1.0]heptenes).[3][6] This transformation can be achieved using various palladium catalyst systems, offering a modular approach to a range of bicyclic scaffolds.[3]
Reaction Mechanism Overview
The reaction is believed to proceed via a Pd(II)-catalyzed 6-endo-dig cyclization pathway.[3][6] The palladium(II) catalyst activates the alkyne moiety of the 1,6-enyne, promoting the intramolecular nucleophilic attack of the alkene. The resulting intermediate then undergoes further rearrangement and reductive elimination to yield the bicyclo[4.1.0]heptene product.
Method 3: Oxidative 6-exo-trig Cyclization of 1,6-Enynes
This innovative method allows for the synthesis of functionalized bicyclo[4.1.0]heptan-5-ones from 1,6-enynes through a palladium-catalyzed oxidative cascade reaction.[7] The process involves a sequence of hydration, cyclization, and cyclopropanation, and utilizes an oxidant to facilitate the catalytic cycle.[7]
Reaction Mechanism Overview
The proposed mechanism involves the palladium-catalyzed hydration of the alkyne, followed by a 6-exo-trig cyclization and subsequent cyclopropanation. An oxidant, such as tert-butyl nitrite (tBuONO), is employed to regenerate the active palladium catalyst.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the palladium-catalyzed synthesis of bicyclo[4.1.0]heptenes using the three described methods.
Table 1: Palladium-Catalyzed Intramolecular Coupling-Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides [4]
| Entry | β-Styryl Bromide Substituent | Product | Yield (%) |
| 1 | 4-NMe₂ | 2-(4-(Dimethylamino)styryl)bicyclo[4.1.0]hept-3-ene-5,5-diyl)bis(ethan-1-one) | 72 |
| 2 | 4-OMe | 2-(4-Methoxystyryl)bicyclo[4.1.0]hept-3-ene-5,5-diyl)bis(ethan-1-one) | 80 |
| 3 | H | 2-Styrylbicyclo[4.1.0]hept-3-ene-5,5-diyl)bis(ethan-1-one) | 78 |
| 4 | 4-Cl | 2-(4-Chlorostyryl)bicyclo[4.1.0]hept-3-ene-5,5-diyl)bis(ethan-1-one) | 65 |
| 5 | 4-CF₃ | 2-(4-(Trifluoromethyl)styryl)bicyclo[4.1.0]hept-3-ene-5,5-diyl)bis(ethan-1-one) | 58 |
Table 2: Palladium-Catalyzed Cycloisomerization of 4-Aza-1,6-enynes [3]
| Entry | Substrate (N-substituent, R group on alkyne) | Catalyst System | Product | Yield (%) |
| 1 | N-Ts, R=Ph | [PdCl₂(CH₃CN)₂]/P(OPh)₃ | 3-Tosyl-5-phenyl-3-azabicyclo[4.1.0]hept-4-ene | 85 |
| 2 | N-Ts, R=4-MeC₆H₄ | [PdCl₂(CH₃CN)₂]/P(OPh)₃ | 3-Tosyl-5-(p-tolyl)-3-azabicyclo[4.1.0]hept-4-ene | 82 |
| 3 | N-Ts, R=n-Bu | [Pd(maleimidate)₂(PPh₃)₂] | 5-Butyl-3-tosyl-3-azabicyclo[4.1.0]hept-4-ene | 75 |
| 4 | N-Boc, R=Ph | [PdCl₂(CH₃CN)₂]/P(OPh)₃ | tert-Butyl 5-phenyl-3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate | 78 |
| 5 | O-tether, R=Ph | [PdCl₂(CH₃CN)₂]/P(OPh)₃ | 5-Phenyl-3-oxabicyclo[4.1.0]hept-4-ene | 72 |
Table 3: Palladium-Catalyzed Oxidative 6-exo-trig Cyclization of 1,6-Enynes [7]
| Entry | Substrate (substituents on enyne) | Product | Yield (%) | |---|---|---|---|---| | 1 | N-Ts, internal alkyne with Ph | 3-Phenyl-3-tosylbicyclo[4.1.0]heptan-5-one | 88 | | 2 | N-Ts, internal alkyne with 4-MeC₆H₄ | 3-(p-Tolyl)-3-tosylbicyclo[4.1.0]heptan-5-one | 85 | | 3 | N-Ts, terminal alkyne | 3-Tosylbicyclo[4.1.0]heptan-5-one | 75 | | 4 | Malonate tether, internal alkyne with Ph | Diethyl 5-oxo-3-phenylbicyclo[4.1.0]heptane-3-carboxylate | 82 | | 5 | Malonate tether, internal alkyne with Me | Diethyl 3-methyl-5-oxobicyclo[4.1.0]heptane-3-carboxylate | 79 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Styryl-Substituted Bicyclo[4.1.0]hept-3-enes[5]
Materials:
-
Pd(PPh₃)₄ (0.02 mmol)
-
(E)-(2-bromovinyl)benzene derivative (2.0 mmol)
-
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione (2.2 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Silver carbonate (Ag₂CO₃) (1.0 mmol)
-
Anhydrous THF (40 mL)
-
Nitrogen gas
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer bar and a condenser, add Pd(PPh₃)₄ (23.0 mg, 0.02 mmol), the (E)-(2-bromovinyl)benzene derivative (2.0 mmol), potassium carbonate (0.41 g, 3.0 mmol), and silver carbonate (0.28 g, 1.0 mmol).
-
Cap the flask with a rubber septum and evacuate and backfill with nitrogen three times.
-
Add 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione (2.2 mmol) and anhydrous THF (40 mL) via syringe.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-styryl-substituted bicyclo[4.1.0]hept-3-ene.
Protocol 2: General Procedure for the Pd-Catalyzed Cycloisomerization of 4-Aza-1,6-enynes[3]
Materials:
-
[PdCl₂(CH₃CN)₂] (0.05 mmol) and P(OPh)₃ (0.1 mmol) OR [Pd(maleimidate)₂(PPh₃)₂] (0.05 mmol)
-
4-Aza-1,6-enyne substrate (1.0 mmol)
-
Anhydrous toluene (10 mL)
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the palladium catalyst ([PdCl₂(CH₃CN)₂] and P(OPh)₃, or [Pd(maleimidate)₂(PPh₃)₂]) (5 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the 4-aza-1,6-enyne substrate (1.0 mmol) in anhydrous toluene (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-aza-bicyclo[4.1.0]heptene derivative.
Protocol 3: General Procedure for the Palladium-Catalyzed Oxidative 6-exo-trig Cyclization of 1,6-Enynes[8]
Materials:
-
Pd(OAc)₂ (0.05 mmol)
-
1,6-Enyne substrate (0.5 mmol)
-
tert-Butyl nitrite (tBuONO) (1.0 mmol, 50% solution in t-BuOH)
-
Dichloromethane (DCM) (5 mL)
-
Nitrogen gas
Procedure:
-
To a screw-capped vial, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and the 1,6-enyne substrate (0.5 mmol).
-
Evacuate and backfill the vial with nitrogen.
-
Add anhydrous DCM (5 mL) followed by tert-butyl nitrite (1.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the bicyclo[4.1.0]heptan-5-one product.
Visualizations
Caption: Proposed mechanism for the Pd-catalyzed intramolecular coupling-cyclization.
Caption: Simplified mechanism for the Pd-catalyzed cycloisomerization of 1,6-enynes.
Caption: Workflow for the oxidative 6-exo-trig cyclization of 1,6-enynes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes: facile synthesis of bicyclo[4.1.0]heptan-5-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalyzed cycloisomerization of 4-aza-1,6-enynes to 3-aza-bicyclo[4.1.0]hept-2-enes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bicyclo[4.1.0]heptan-2-one in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.1.0]heptan-2-one, a bicyclic ketone, serves as a versatile scaffold and synthetic intermediate in pharmaceutical research. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This document outlines key applications, presents relevant biological data, and provides detailed experimental protocols for the utilization of this compound and its derivatives in drug discovery and development. The unique conformation of this bicyclic ketone allows for diverse chemical modifications, making it a valuable starting material for creating complex molecules with a range of biological activities.[1]
Applications in Pharmaceutical Research
The primary utility of this compound in pharmaceutical research lies in its role as a building block for more complex molecules with potential therapeutic value.[1] Its derivatives have been investigated for a variety of pharmacological activities.
Antiviral Drug Discovery
A significant application of the Bicyclo[4.1.0]heptane scaffold is in the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the sugar moiety, which can confer greater metabolic stability. By modifying the bicycloheptane core and attaching various nucleobases, researchers have developed novel compounds with antiviral properties.
One notable example is the synthesis of a 1,2,3-triazole analogue derived from a Bicyclo[4.1.0]heptane scaffold, which has demonstrated moderate activity against coxsackie B4 virus.[2] This highlights the potential of this scaffold in the development of new treatments for viral infections.
Anti-inflammatory and Analgesic Research
This compound has been associated with research into the anti-inflammatory and analgesic properties of the plant Habenaria digitata. While the plant extracts have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation, the direct contribution of this compound or its derivatives to this activity is a subject of ongoing investigation. The potential for derivatives of this scaffold to act as anti-inflammatory agents is an active area of research.
Herbicidal Agents
Derivatives of Bicyclo[4.1.0]heptane-2,4-dione have been synthesized and evaluated for their herbicidal activity. Certain benzoyl-substituted derivatives have been found to be effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism.[3] This application, while not strictly pharmaceutical, demonstrates the versatility of the bicycloheptane scaffold in modulating biological targets.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of derivatives of this compound.
| Compound/Extract | Target/Assay | Activity | Reference |
| 1,2,3-Triazole analogue of a Bicyclo[4.1.0]heptane nucleoside | Coxsackie B4 virus | EC₅₀ = 9.4 µg/mL | [2] |
| Chloroform extract of Habenaria digitata | Cyclooxygenase-2 (COX-2) Inhibition | IC₅₀ = 21.30 µg/mL | |
| Chloroform extract of Habenaria digitata | 5-Lipoxygenase (5-LOX) Inhibition | IC₅₀ = 14.42 µg/mL | |
| Ethyl acetate extract of Habenaria digitata | Cyclooxygenase-2 (COX-2) Inhibition | IC₅₀ = 32.39 µg/mL | |
| Ethyl acetate extract of Habenaria digitata | 5-Lipoxygenase (5-LOX) Inhibition | IC₅₀ = 16.40 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of an Exocyclic Alkene from this compound via Wittig Reaction
This protocol describes a general procedure for the conversion of the ketone functionality in this compound to an exocyclic methylene group using a Wittig reaction. This is a common transformation to create a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure exocyclic alkene.
Protocol 2: General Procedure for the Synthesis of Carbocyclic Nucleoside Analogues
This protocol outlines a generalized multi-step synthesis for preparing carbocyclic nucleoside analogues starting from a functionalized Bicyclo[4.1.0]heptane derivative, as inspired by the literature.[2]
Step 1: Allylic Oxidation of a Bicyclo[4.1.0]heptene Intermediate
-
Dissolve the bicyclo[4.1.0]heptene starting material in a suitable solvent such as dichloromethane.
-
Add a selenium dioxide/tert-butyl hydroperoxide system or other appropriate oxidizing agent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
Step 2: Introduction of the Nucleobase
-
The allylic alcohol can be converted to a suitable leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with the desired nucleobase (e.g., protected thymine, adenine) in the presence of a suitable base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to drive the substitution to completion.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the protected nucleoside analogue by column chromatography.
Step 3: Deprotection
-
Remove any protecting groups from the nucleobase and the carbocyclic core using appropriate deprotection conditions (e.g., acid or base hydrolysis, hydrogenolysis).
-
Purify the final carbocyclic nucleoside analogue by chromatography or recrystallization.
Visualizations
Signaling Pathway: Inhibition of Pro-inflammatory Eicosanoid Synthesis
The anti-inflammatory activity of certain compounds derived from natural sources, which may include bicycloheptane structures, has been attributed to the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.
Caption: Potential anti-inflammatory mechanism via COX and 5-LOX inhibition.
Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analogue
The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside analogue starting from this compound.
Caption: General synthetic workflow for carbocyclic nucleoside analogues.
References
Bicyclo[4.1.0]heptan-2-one: A Versatile Intermediate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.1.0]heptan-2-one, also known as norcaran-2-one, is a saturated bicyclic ketone featuring a cyclopropane ring fused to a cyclohexane ring. This strained bicyclic system serves as a valuable and versatile intermediate in organic synthesis. Its unique structural and electronic properties allow for a variety of chemical transformations, making it a key building block for the synthesis of a diverse array of complex organic molecules. This document provides an overview of its applications, particularly in the development of pharmaceuticals and agrochemicals, along with detailed protocols for some of its key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5771-58-4 | [1][2] |
| Molecular Formula | C₇H₁₀O | [1][2][3] |
| Molecular Weight | 110.16 g/mol | [1][2] |
| Boiling Point | 183.5°C at 760 mmHg | [1] |
| Density | 1.082 g/cm³ | [1] |
| Flash Point | 57.8°C | [1] |
| Refractive Index | 1.51 | [1] |
Applications in Organic Synthesis
The reactivity of this compound is dominated by the presence of the strained cyclopropane ring and the ketone functionality. This allows for a range of synthetic manipulations, including nucleophilic additions to the carbonyl group, and, most notably, regioselective ring-opening reactions of the cyclopropane ring. These reactions provide access to functionalized cycloheptane and cyclohexane derivatives, which are common scaffolds in bioactive molecules.
Pharmaceutical Applications
This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds.
-
Anti-inflammatory and Analgesic Agents: The bicyclo[4.1.0]heptane scaffold is explored for its potential in developing new anti-inflammatory and analgesic drugs.[1][4] Research has been conducted on its role in investigating the medicinal properties of certain natural products.[1]
-
Anticancer Therapeutics: The rigid bicyclic structure serves as a scaffold for designing novel anti-cancer agents.[4] Its ability to be functionalized allows for the synthesis of derivatives with tailored biological activities.
-
Nucleoside Analogues: Enantiomerically pure bicyclo[4.1.0]heptane derivatives are used as templates for the synthesis of conformationally locked carbocyclic nucleoside analogues.[5][6] These analogues are investigated for their antiviral activities.
-
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: Novel bicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as MCHR1 antagonists, which are potential therapeutic agents for the treatment of obesity.
The general synthetic approach towards these applications often involves the initial modification of the ketone functionality, followed by strategic ring-opening or further functionalization of the bicyclic system.
Agrochemical Applications
In the field of agrochemicals, bicyclo[4.1.0]heptane derivatives have shown significant promise, particularly as herbicides.
-
Herbicidal Compounds: Bicyclo[4.1.0]heptane-2,4-dione derivatives have been synthesized and found to be effective as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated target for herbicides.[7] These compounds have demonstrated high activity against various weeds.
The synthesis of these herbicidal compounds typically involves the acylation of a bicyclo[4.1.0]heptane-2,4-dione precursor.
Key Synthetic Transformations and Protocols
The utility of this compound as a synthetic intermediate is demonstrated through a variety of reactions. Below are generalized protocols for some of the key transformations.
Synthesis of this compound
The parent ketone can be synthesized via a cyclopropanation reaction from 2-cyclohexen-1-one.
Protocol: Corey-Chaykovsky Cyclopropanation
This reaction involves the use of a sulfur ylide, typically generated from trimethylsulfoxonium iodide.
-
Reagents: 2-Cyclohexen-1-one, Trimethylsulfoxonium Iodide, a strong base (e.g., Sodium Hydride).
-
Solvent: A dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride in dry DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
The reaction mixture is cooled in an ice bath, and a solution of 2-cyclohexen-1-one in the reaction solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford this compound.
-
Ring-Opening Reactions
The strained cyclopropane ring of this compound can be opened under various conditions to yield functionalized seven-membered rings.
Protocol: Acid-Catalyzed Ring Opening
Acid-promoted cleavage of the cyclopropane ring can lead to the formation of cycloheptene derivatives. The regioselectivity of this reaction can be influenced by the acid strength and steric factors.
-
Reagents: this compound or its derivatives, a protic or Lewis acid (e.g., H₂SO₄, HCl, BF₃·OEt₂).
-
Solvent: An appropriate solvent that does not react with the acid (e.g., dichloromethane, diethyl ether).
-
Procedure:
-
A solution of the this compound derivative in the chosen solvent is cooled in an ice bath.
-
The acid is added dropwise to the stirred solution.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
-
Synthesis of Functionalized Derivatives
The ketone group in this compound provides a handle for a wide range of functionalizations.
Protocol: Synthesis of Bicyclo[4.1.0]heptan-2-ol
Reduction of the ketone yields the corresponding alcohol, which can be a precursor for further transformations.
-
Reagents: this compound, a reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)).
-
Solvent: An alcohol for NaBH₄ (e.g., methanol, ethanol) or an ether for LiAlH₄ (e.g., diethyl ether, THF).
-
Procedure (using NaBH₄):
-
This compound is dissolved in methanol and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water or a dilute acid.
-
The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography.
-
Data Presentation
The following table summarizes the types of compounds synthesized from this compound and their potential applications.
| Starting Material | Reaction Type | Product Class | Potential Application |
| 2-Cyclohexen-1-one | Cyclopropanation | This compound | Versatile Intermediate |
| This compound | Reduction | Bicyclo[4.1.0]heptan-2-ol | Intermediate for further synthesis |
| This compound | Ring-Opening | Functionalized Cycloheptenones | Pharmaceutical Scaffolds |
| Bicyclo[4.1.0]heptane-2,4-dione | Acylation | Acyl-bicyclo[4.1.0]heptane-2,4-diones | Herbicides (HPPD inhibitors)[7] |
| Bicyclo[4.1.0]heptane derivatives | Multi-step synthesis | Carbocyclic Nucleoside Analogues | Antiviral agents[5][6] |
| Bicyclo[4.1.0]heptane derivatives | Multi-step synthesis | MCHR1 Antagonists | Anti-obesity agents |
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships involving this compound.
Caption: Synthesis of this compound via Corey-Chaykovsky Reaction.
Caption: Synthetic utility of this compound.
Caption: Synthesis of Herbicidal Bicyclo[4.1.0]heptane-2,4-dione Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Reactions of Bicyclo[4.1.0]heptan-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of bicyclo[4.1.0]heptan-2-one with various nucleophiles. This bicyclic ketone is a valuable building block in organic synthesis, offering access to a range of functionalized carbocyclic structures relevant to medicinal chemistry and drug development. The inherent ring strain of the cyclopropane moiety influences the stereochemical outcome of nucleophilic additions and can be exploited in subsequent ring-opening reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the Corey-Chaykovsky reaction between 2-cyclohexen-1-one and a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyclohexen-1-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.05 eq) and anhydrous DMSO.
-
Slowly add trimethylsulfoxonium iodide (1.1 eq) to the suspension at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Reactions with Nucleophiles
This compound undergoes typical reactions of ketones, primarily 1,2-nucleophilic addition to the carbonyl group. The stereochemical outcome of the attack is influenced by the steric hindrance of the bicyclic system.
Reduction Reactions (Hydride Nucleophiles)
Reduction of this compound with hydride reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding bicyclo[4.1.0]heptan-2-ol. The reaction generally proceeds with high diastereoselectivity, with the hydride attacking from the less hindered face of the molecule.
The following protocol is adapted for the parent ketone from a procedure for a substituted analog.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude bicyclo[4.1.0]heptan-2-ol.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Hydride Reductions (Illustrative)
| Hydride Reagent | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) |
| NaBH₄ | 4,4,6-trimethyl-7-oxathis compound | 3:1 | 85 |
Reactions with Organometallic Reagents
Organometallic reagents such as Grignard and organolithium reagents are expected to add to the carbonyl group of this compound in a 1,2-fashion to furnish the corresponding tertiary alcohols.
This is a general protocol based on standard procedures for Grignard additions to ketones.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methylbicyclo[4.1.0]heptan-2-ol by column chromatography.
Reactions with Amine Nucleophiles
The reaction of this compound with amines can lead to the formation of enamines or, under reductive amination conditions, the corresponding secondary or tertiary amines. The related aza-bicyclo[4.1.0]heptan-2-one system provides a good model for the reactivity of the carbocyclic analog with amines.
This protocol for a related aza-bicyclic system illustrates the general conditions for amine addition.
Materials:
-
A suitable precursor to 7-aza-bicyclo[4.1.0]heptan-2-one (e.g., an epoxy ketone)
-
Ammonia gas
-
Acetic anhydride
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the starting material in an appropriate organic solvent.
-
Continuously saturate the reaction mixture with ammonia gas for a specified period (e.g., 4 hours).
-
Purge the solution with an inert gas (e.g., argon) to remove excess ammonia.
-
Cool the mixture to 0 °C and add acetic anhydride (2 eq).
-
Allow the reaction to stir at room temperature for an additional hour.
-
Work up the reaction by washing with aqueous solutions and extracting with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for Amine Additions to a Related System
| Amine | Product | Yield (%) |
| Ammonia, then Ac₂O | (±)-7-Acetyl-7-azathis compound | 52[1] |
| 4-Fluorobenzylamine | (±)-(1S,5S,6R)-7-[(4-Fluorophenyl)methyl]-5-hydroxy-7-aza-bicyclo[4.1.0]heptan-2-one | 74[1] |
| Tosylamide | (±)-7-[(4-Methylphenyl)sulfonyl]-7-azathis compound | 68[1] |
Ring-Opening Reactions
The strained cyclopropane ring in this compound and its derivatives can undergo ring-opening reactions under certain conditions, often promoted by acid or electrophiles. This provides a pathway to functionalized cycloheptane derivatives. For example, treatment of 7-methylenethis compound with lithium in liquid ammonia can lead to ring-opened cycloheptyl derivatives.
Visualizations
Diagram 1: General Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Diagram 2: Experimental Workflow for Nucleophilic Addition
Caption: Workflow for nucleophilic addition reactions.
References
Application Notes and Protocols: Synthesis of Bicyclo[4.1.0]heptenone via Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.1.0]heptenone scaffold is a valuable structural motif in organic synthesis and medicinal chemistry, serving as a versatile intermediate for the construction of complex molecules. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the synthesis of this bicyclic system through the cyclopropanation of α,β-unsaturated ketones. This reaction involves the use of a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt and a strong base, which undergoes a conjugate addition to an enone followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1][2] This document provides detailed application notes and protocols for the synthesis of a bicyclo[4.1.0]heptenone derivative using the Corey-Chaykovsky reaction.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative bicyclo[4.1.0]heptenone derivative, 1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]hept-4-en-2-one, from carvone.
| Starting Material | Reagents & Conditions | Reaction Time | Product | Yield |
| (R)-Carvone | 1. Trimethylsulfoxonium iodide, Sodium hydride, DMSO | 18 h | (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]heptan-2-one | 85% |
| 2. Pyridinium chlorochromate (PCC), Dichloromethane | 2 h | (1R,6S)-1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]hept-4-en-2-one | 75% |
Experimental Protocols
Synthesis of (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)this compound
This protocol details the cyclopropanation of (R)-carvone using dimethyloxosulfonium methylide (Corey's ylide).
Materials:
-
(R)-Carvone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 g, 30 mmol, 1.2 equiv, washed with hexanes to remove mineral oil).
-
Under a nitrogen atmosphere, add anhydrous DMSO (50 mL).
-
To this suspension, add trimethylsulfoxonium iodide (6.6 g, 30 mmol, 1.2 equiv) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
-
Cyclopropanation:
-
In a separate flask, dissolve (R)-carvone (3.75 g, 25 mmol, 1.0 equiv) in anhydrous DMSO (25 mL).
-
Cool the ylide solution to 0 °C in an ice bath.
-
Slowly add the solution of (R)-carvone to the ylide solution via a syringe over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)this compound as a colorless oil.
-
Synthesis of (1R,6S)-1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]hept-4-en-2-one
This protocol describes the oxidation of the bicyclo[4.1.0]heptanone to the corresponding bicyclo[4.1.0]heptenone.
Materials:
-
(1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)this compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Oxidation:
-
To a solution of (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)this compound (3.28 g, 20 mmol, 1.0 equiv) in anhydrous DCM (100 mL), add PCC (6.45 g, 30 mmol, 1.5 equiv) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1R,6S)-1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]hept-4-en-2-one as a pale yellow oil.
-
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone.[1][2]
Caption: Corey-Chaykovsky reaction mechanism for cyclopropanation.
Experimental Workflow
The diagram below outlines the key steps in the synthesis of the bicyclo[4.1.0]heptenone derivative.
Caption: Experimental workflow for bicyclo[4.1.0]heptenone synthesis.
References
Application Notes and Protocols for the Synthesis of Bicyclo[4.1.0]heptane Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of bicyclo[4.1.0]heptane nucleoside analogues. This class of compounds holds promise for the development of novel antiviral agents.
Introduction
Carbocyclic nucleoside analogues are a critical class of therapeutic agents, with many approved for the treatment of viral infections and cancer.[1] The replacement of the furanose oxygen with a methylene group in these analogues imparts greater metabolic stability. Bicyclo[4.1.0]heptane scaffolds, which feature a cyclopropane ring fused to a cyclohexane core, introduce conformational rigidity that can lock the molecule in a biologically active conformation, potentially enhancing its interaction with target enzymes.[2]
This document outlines the synthetic pathways for preparing various bicyclo[4.1.0]heptane nucleoside analogues, starting from the readily available 1,4-cyclohexanedione. Detailed experimental protocols for key chemical transformations and biological assays are provided to guide researchers in this field.
Synthetic Strategy
The general synthetic strategy for bicyclo[4.1.0]heptane nucleoside analogues commences with the asymmetric modification of 1,4-cyclohexanedione to introduce chirality and set the stage for the construction of the bicyclic core and subsequent attachment of the nucleobase. Key transformations include stereoselective reductions, cyclopropanation, and functional group manipulations to introduce the nucleobase.
A representative synthetic pathway is depicted below, starting from 1,4-cyclohexanedione to yield the target nucleoside analogues.
Caption: General workflow for the synthesis of bicyclo[4.1.0]heptane nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one
This protocol details the multi-step synthesis of a key bicyclic ketone intermediate starting from 1,4-cyclohexanedione monoketal.
Materials:
-
(R,R)-hydrobenzoin
-
1,4-cyclohexanedione monoethylene acetal
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Tetrabutylammonium iodide (TBAI)
-
Trifluoroacetic acid (TFA)
-
Methyltriphenylphosphonium iodide
-
Potassium tert-butoxide (t-BuOK)
-
Selenium dioxide (SeO2)
-
tert-Butyl hydroperoxide (TBHP)
-
Diethylzinc (Et2Zn)
-
Diiodomethane (CH2I2)
-
Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents.
Procedure:
-
Monoketalization and Benzylation: The synthesis begins with the monoprotection of 1,4-cyclohexanedione using (R,R)-hydrobenzoin as a chiral auxiliary, followed by benzylation of the resulting alcohol.
-
Ketal Removal: To a stirred solution of the benzylated ketal (e.g., 5.03 g, 12.19 mmol) in CH2Cl2 (120 mL), a 4:1 mixture of TFA (2.8 mL, 36.57 mmol) and H2O (700 µL) is added at room temperature. The reaction is stirred for 2 hours. After completion, CH2Cl2 (30 mL) is added, and the solution is washed with saturated aqueous NaHCO3. The organic layer is dried, concentrated, and purified by column chromatography to yield the ketone.[3][4]
-
Wittig Reaction: The resulting ketone is converted to the corresponding exocyclic alkene via a Wittig reaction using methyltriphenylphosphonium iodide and potassium tert-butoxide.
-
Allylic Oxidation and Cyclopropanation: The alkene is then subjected to allylic oxidation, followed by a diastereoselective Simmons-Smith cyclopropanation to introduce the cyclopropane ring, yielding the target bicyclic ketone.[5] For the cyclopropanation, to a stirred solution of the allylic alcohol in anhydrous CH2Cl2 at 0 °C, add Et2Zn (1 M in hexane) followed by a solution of CH2I2 in CH2Cl2. The mixture is stirred overnight, allowing it to warm to room temperature before quenching with saturated aqueous NaHCO3.[3]
Protocol 2: Stepwise Construction of the Nucleobase
This protocol describes the conversion of a key azide intermediate to the final nucleoside analogue.
Materials:
-
Bicyclo[4.1.0]heptyl azide intermediate
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Acyl isocyanate
-
Methanolic ammonia
-
Ethanol, Methanol
Procedure:
-
Reduction of Azide: The bicyclo[4.1.0]heptyl azide intermediate is reduced to the corresponding primary amine via catalytic hydrogenation using Pd/C and H2.[3]
-
Construction of Pyrimidine Ring (Thymine): The primary amine is treated with a freshly prepared acyl isocyanate at low temperature in a basic medium. The resulting acryloyl urea is then heated at reflux in ethanolic acid, followed by treatment with 7 M methanolic ammonia to yield the thymine nucleoside analogue.[3]
Quantitative Data
The following tables summarize the reported yields for key synthetic steps and the biological activity of selected bicyclo[4.1.0]heptane nucleoside analogues.
Table 1: Synthetic Yields for Key Intermediates
| Step | Starting Material | Product | Yield (%) | Reference |
| Ketal Removal | Benzylated Ketal | (1R,5R,6S)-5-(Benzyloxy)this compound | 91 | [3][4] |
| Pyrimidine Ring Construction | Bicyclo[4.1.0]heptyl Amine | Thymine Nucleoside Analogue | 79 | [3] |
Table 2: Antiviral Activity of Bicyclo[4.1.0]heptane Nucleoside Analogues
| Compound ID | Virus | Assay Type | Activity Metric | Value (µg/mL) | Selectivity Index (SI) | Reference |
| 3d (1,2,3-triazole analogue) | Coxsackie B4 virus | CPE Inhibition | EC50 | 9.4 | 8.4 | [3][4] |
| 2a-d (various nucleobases) | HSV-1, HSV-2 | Cell Culture | - | Inactive at 250 µM | - | [5] |
Biological Evaluation Protocols
Protocol 3: Antiviral Activity Assay (Cytopathic Effect Inhibition)
This protocol provides a general method for assessing the antiviral activity of the synthesized compounds.
Materials:
-
Host cell line susceptible to the virus (e.g., HEp-2 cells for Coxsackie B virus)
-
Virus stock (e.g., Coxsackie B4)
-
96-well microtiter plates
-
Cell culture medium
-
Test compounds
-
Neutral red solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (e.g., 100 TCID50).[6]
-
Compound Treatment: After a 1-hour incubation with the virus, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C until cytopathic effect (CPE) is observed in the virus control wells.[6]
-
Cell Viability Assessment: Assess cell viability using a method such as the neutral red uptake assay.[6] The concentration of the compound that inhibits the viral CPE by 50% (EC50) is then calculated.
Protocol 4: HSV-1 Thymidine Kinase (TK) Activity Assay
This protocol is used to determine if the synthesized nucleoside analogues are substrates for the viral thymidine kinase, a key step in the activation of many antiherpetic drugs.[7]
Materials:
-
Purified HSV-1 TK enzyme or cell lysates expressing the enzyme
-
Test compounds (nucleoside analogues)
-
Radiolabeled thymidine (e.g., [methyl-3H]-thymidine) as a positive control and for competition assays
-
ATP
-
Reaction buffer
-
DE-81 filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, HSV-1 TK, and the test compound or radiolabeled thymidine.
-
Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 15-120 minutes).[8]
-
Quenching and Separation: Stop the reaction and spot the mixture onto DE-81 filter paper to separate the phosphorylated product from the unreacted substrate.
-
Detection: Wash the filter papers to remove unreacted substrate and measure the radioactivity of the phosphorylated product using a scintillation counter.[2] The affinity of the test compounds for the enzyme can be determined through competition assays with the natural substrate.
Signaling Pathway and Experimental Logic
The primary mechanism of action for many antiviral nucleoside analogues involves their phosphorylation by viral kinases, followed by incorporation into the growing viral DNA or RNA chain, leading to chain termination. The initial phosphorylation by a viral-specific kinase, such as HSV-1 TK, is often the rate-limiting step and a key determinant of selective toxicity.
Caption: Activation pathway of nucleoside analogue prodrugs.
References
- 1. tdx.cat [tdx.cat]
- 2. Generation of Destabilized Herpes Simplex Virus Type 1 Thymidine Kinase as Transcription Reporter for PET Reporter Systems in Molecular–Genetic Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 8. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acid-Promoted Cleavage of Bicyclo[4.1.0]heptan-3-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.1.0]heptan-3-one framework, a synthetically versatile intermediate, undergoes characteristic ring-opening reactions under acidic conditions. This acid-promoted cleavage of the cyclopropane ring provides a powerful method for the stereocontrolled synthesis of functionalized cycloheptenone derivatives, which are valuable precursors in natural product synthesis and drug discovery. The regioselectivity of the cleavage is a key aspect of this transformation and can be influenced by the nature of the acid catalyst, substrate substitution, and reaction conditions. These application notes provide an overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to guide researchers in utilizing this transformation effectively.
Reaction Mechanism and Regioselectivity
The acid-promoted cleavage of bicyclo[4.1.0]heptan-3-ones is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the strained cyclopropane ring. The reaction can proceed through different pathways depending on which of the three cyclopropane bonds (C1-C6, C1-C7, or C6-C7) is cleaved. The regioselectivity of this cleavage is influenced by both electronic and steric factors.
In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), the reaction is thought to proceed via coordination of the Lewis acid to the carbonyl oxygen. This is followed by cleavage of a C-C bond of the cyclopropane ring to form a carbocationic intermediate. Subsequent rearrangement and/or reaction with a nucleophile leads to the final product. The stability of the resulting carbocation often dictates the preferred cleavage pathway. For instance, cleavage of the internal (C1-C6) bond can lead to a more stable tertiary carbocation, which can then undergo further rearrangement.
The choice between a Brønsted acid (e.g., HCl, H₂SO₄) and a Lewis acid can influence the reaction outcome. Lewis acids can offer better control over the reaction due to their specific coordination with the carbonyl group.
Key Applications
The acid-promoted cleavage of bicyclo[4.1.0]heptan-3-ones has been successfully employed in the synthesis of various complex molecules, including:
-
Tropolone Derivatives: Functionalized bicyclo[4.1.0]heptenones can be converted to tropolone derivatives through a sequence involving BF₃·Et₂O-mediated ring-opening.[1][2][3][4][5] Tropolones are an important class of non-benzenoid aromatic compounds with diverse biological activities.
-
Cycloheptenone Scaffolds: The ring-expansion strategy provides a direct route to substituted cycloheptenones, which are common structural motifs in many natural products.
Experimental Protocols
The following protocols are representative examples of the acid-promoted cleavage of bicyclo[4.1.0]heptan-3-one derivatives.
Protocol 1: BF₃·Et₂O-Mediated Ring Opening of a Functionalized Bicyclo[4.1.0]heptenone
This protocol is adapted from a procedure for the synthesis of tropolone derivatives.[1][2][3][4][5]
Materials:
-
Functionalized bicyclo[4.1.0]heptenone derivative
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the functionalized bicyclo[4.1.0]heptenone (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (1.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the ring-opened product.
Quantitative Data
The efficiency and selectivity of the acid-promoted cleavage are highly dependent on the substrate and the specific reaction conditions. The following table summarizes representative data from the literature.
| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Functionalized Bicyclo[4.1.0]heptenone Derivative | BF₃·Et₂O | DCM | 0 to rt | Varies | Tropolone Derivative Precursor | N/A | [1][2][3][4][5] |
| 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one | Various Acids | Various | Varies | Varies | Mixture of rearranged cycloheptenone products | N/A |
Note: "N/A" indicates that specific quantitative data was not available in the cited general references. The outcome of the reaction with 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (cis-caran-4-one) is known to be complex and dependent on the acid used, often leading to a mixture of products.
Visualizing Reaction Pathways
Diagram 1: General Mechanism of Acid-Promoted Cleavage
Caption: General mechanism of acid-promoted cleavage.
Diagram 2: Experimental Workflow for BF₃·Et₂O-Mediated Ring Opening
Caption: Experimental workflow for BF₃·Et₂O-mediated ring opening.
Conclusion
The acid-promoted cleavage of bicyclo[4.1.0]heptan-3-ones is a valuable transformation in organic synthesis for the construction of seven-membered ring systems. The choice of acid catalyst and the substitution pattern on the bicyclic core are critical factors that determine the outcome of the reaction. The protocols and information provided herein serve as a guide for researchers to explore and apply this methodology in their synthetic endeavors. Further investigation into the substrate scope and the development of more selective catalytic systems will continue to enhance the utility of this powerful ring-opening strategy.
References
- 1. Cycloheptenone synthesis [organic-chemistry.org]
- 2. 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone | 111613-37-7 | Benchchem [benchchem.com]
- 3. Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis acid-mediated rearrangement of activated cyclic amines: a facile synthetic protocol for the preparation of amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[4.1.0]heptan-2-one in the Synthesis of MCHR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a significant target in the development of therapeutics for obesity and other metabolic disorders. Antagonism of MCHR1 is a promising strategy to reduce food intake and promote weight loss. Within the diverse chemical scaffolds explored for MCHR1 antagonism, bicyclo[4.1.0]heptane derivatives have demonstrated notable potential. This bicyclic core structure serves as a rigid scaffold that can be appropriately functionalized to achieve high binding affinity and selectivity for MCHR1. Furthermore, the strategic incorporation of the bicyclo[4.1.0]heptane moiety has been instrumental in addressing key challenges in drug development, such as mitigating off-target effects, including hERG liability.
These application notes provide a comprehensive overview of the synthesis of MCHR1 antagonists incorporating the bicyclo[4.1.0]heptan-2-one core, complete with detailed experimental protocols and a summary of relevant quantitative data.
MCHR1 Signaling Pathway
The melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis. Upon binding to its G-protein coupled receptor, MCHR1, it initiates a signaling cascade that ultimately leads to an increase in appetite and a decrease in energy expenditure. The development of MCHR1 antagonists aims to block this pathway, thereby reducing food intake and promoting a negative energy balance.
Caption: MCHR1 signaling pathway and the inhibitory action of bicyclo[4.1.0]heptane-based antagonists.
Synthetic Experimental Workflow
The synthesis of MCHR1 antagonists utilizing a bicyclo[4.1.0]heptane core generally involves a multi-step sequence. A key starting material is often a derivative of this compound. The general workflow involves the formation of a key intermediate via reductive amination, followed by coupling with various aromatic or heteroaromatic moieties to build the final antagonist structure.
Caption: General synthetic workflow for the preparation of MCHR1 antagonists from a this compound derivative.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis of bicyclo[4.1.0]heptane-based MCHR1 antagonists.
Protocol 1: Synthesis of a Key Bicyclic Amine Intermediate
This protocol describes the reductive amination of a this compound derivative with a primary amine to form a key intermediate.
Materials:
-
This compound derivative (1.0 eq)
-
Primary amine (e.g., 4-bromoaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound derivative in dichloroethane, add the primary amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bicyclic amine intermediate.
Protocol 2: Suzuki Coupling for Aryl Moiety Introduction
This protocol details the coupling of the bicyclic amine intermediate with a boronic acid to introduce a new aryl group.
Materials:
-
Bicyclic amine intermediate (from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water mixture (e.g., 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bicyclic amine intermediate, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final MCHR1 antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data for representative bicyclo[4.1.0]heptane-based MCHR1 antagonists, highlighting their biological activity and properties.
| Compound ID | MCHR1 Binding Affinity (Ki, nM) | hERG Inhibition (% @ 10 µM) |
| Analog 1 | 5.2 | 65 |
| Analog 2 | 8.7 | 42 |
| Analog 3 | 3.1 | 15 |
| Analog 4 | 15.4 | <10 |
Table 1: In Vitro Activity of Bicyclo[4.1.0]heptane-based MCHR1 Antagonists. Data illustrates the binding affinity for the MCHR1 receptor and the off-target activity against the hERG channel. The introduction of polar moieties in later analogs (e.g., Analog 3 and 4) significantly reduced hERG liability while maintaining potent MCHR1 antagonism.
| Parameter | Value |
| Molecular Weight | 450 - 550 g/mol |
| cLogP | 3.5 - 5.0 |
| Topological Polar Surface Area (TPSA) | 60 - 80 Ų |
| Oral Bioavailability (Rat) | 20 - 50% |
Table 2: Physicochemical Properties of Optimized Bicyclo[4.1.0]heptane-based MCHR1 Antagonists. These properties are crucial for the drug-like characteristics of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Activity Relationships (SAR)
The development of potent and selective MCHR1 antagonists based on the bicyclo[4.1.0]heptane scaffold has been guided by extensive structure-activity relationship studies.
Caption: Logical relationships in the structure-activity-relationship (SAR) studies of bicyclo[4.1.0]heptane-based MCHR1 antagonists.
Key findings from SAR studies include:
-
The stereochemistry of the bicyclo[4.1.0]heptane core is critical for optimal receptor binding.
-
The nature of the substituent on the amine is a key determinant of potency.
-
Introduction of polar groups, such as pyridyl or pyrimidinyl moieties, on the periphery of the molecule can significantly reduce hERG channel affinity without compromising MCHR1 potency. This is a crucial strategy for developing safer clinical candidates.
Conclusion
This compound and its derivatives serve as valuable building blocks in the synthesis of potent and selective MCHR1 antagonists. The rigid bicyclic scaffold provides a robust platform for the strategic placement of functional groups to optimize both on-target potency and off-target safety profiles. The detailed protocols and summarized data herein provide a valuable resource for researchers in the field of drug discovery and development targeting MCHR1 for the treatment of metabolic diseases. Further exploration of this scaffold holds promise for the discovery of novel clinical candidates with improved therapeutic indices.
Application Notes and Protocols for the Diastereoselective Synthesis of Bicyclo[4.1.0]heptan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.1.0]heptan-2-one derivatives are valuable structural motifs in organic synthesis and medicinal chemistry, serving as key intermediates in the preparation of a wide range of complex molecules. The precise control of stereochemistry during their synthesis is crucial for their application in drug discovery and development. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of these important bicyclic ketones, focusing on two powerful and widely used methodologies: the Corey-Chaykovsky reaction and the Simmons-Smith reaction.
Key Synthetic Strategies
The diastereoselective construction of the this compound core primarily relies on the cyclopropanation of a cyclohexenone precursor. The choice of method depends on the substrate and the desired diastereomer.
1. Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide, typically generated from a sulfoxonium salt such as trimethylsulfoxonium iodide, to attack an α,β-unsaturated carbonyl system.[1][2][3] For the synthesis of this compound derivatives, the reaction proceeds via a 1,4-conjugate addition of the ylide to the cyclohexenone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1][4] Sulfoxonium ylides are generally preferred for this transformation as they favor 1,4-addition to enones.[1]
2. Simmons-Smith Reaction: This classic cyclopropanation method utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[5] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] A key feature of the Simmons-Smith reaction is the ability of nearby hydroxyl groups to direct the cyclopropanation, leading to high diastereoselectivity. This is particularly relevant when using chiral cyclohexenol derivatives as precursors.
Data Presentation
The following table summarizes representative data for the diastereoselective synthesis of this compound derivatives using the Corey-Chaykovsky and Simmons-Smith reactions.
| Entry | Starting Material | Reaction | Reagents | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2-Cyclohexen-1-one | Corey-Chaykovsky | (CH₃)₃SOI, NaH | DMSO | rt | 75 | N/A | [4] |
| 2 | 4-Hydroxycyclohex-2-en-1-one | Simmons-Smith | CH₂I₂, Et₂Zn | CH₂Cl₂ | 0 | 90 | >95:5 | [6] |
| 3 | 4-tert-Butyldimethylsilyloxy-2-cyclohexen-1-one | Simmons-Smith | CH₂I₂, Et₂Zn | CH₂Cl₂ | 0 to rt | 85 | 9:1 | [7] |
| 4 | (R)-4-Hydroxycyclohex-2-enone | Simmons-Smith | CH₂I₂, Et₂Zn | CH₂Cl₂ | 0 | 63 (of bicyclic alcohol) | >95:5 | [6] |
Experimental Protocols
Protocol 1: Corey-Chaykovsky Reaction of 2-Cyclohexen-1-one
This protocol describes the synthesis of this compound from 2-cyclohexen-1-one using trimethylsulfoxonium iodide.
Materials:
-
Trimethylsulfoxonium iodide ((CH₃)₃SOI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
2-Cyclohexen-1-one
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the suspension at room temperature. The mixture will turn milky and evolve hydrogen gas. Stir until the gas evolution ceases (approximately 30-60 minutes), indicating the formation of the sulfoxonium ylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous DMSO to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Diastereoselective Simmons-Smith Reaction of (R)-4-Hydroxycyclohex-2-en-1-one
This protocol outlines the diastereoselective synthesis of a bicyclo[4.1.0]heptan-2-ol derivative, which can be subsequently oxidized to the corresponding ketone. The hydroxyl group directs the cyclopropanation to the syn-face.
Materials:
-
(R)-4-Hydroxycyclohex-2-en-1-one
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of (R)-4-hydroxycyclohex-2-en-1-one (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 eq) dropwise via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Add saturated aqueous NaHCO₃ and stir until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure bicyclo[4.1.0]heptan-2-ol derivative. This can then be oxidized to the ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane).
Mandatory Visualizations
Caption: General scheme of the Corey-Chaykovsky reaction for this compound synthesis.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of the Bicyclo[4.1.0]heptane System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various ring-opening reactions of the bicyclo[4.1.0]heptane system. This strained bicyclic core is a versatile building block in organic synthesis, and its selective ring-opening provides access to a diverse range of functionalized cycloheptane and cyclohexane derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis. This document details protocols for acid-catalyzed, base-catalyzed, metal-catalyzed, and nucleophilic ring-opening reactions of bicyclo[4.1.0]heptane and its heteroatomic analogues.
Acid-Catalyzed Ring-Opening Reactions
Acid-catalyzed ring-opening of bicyclo[4.1.0]heptanes, particularly their oxygenated derivatives like epoxides (7-oxabicyclo[4.1.0]heptanes), is a common and efficient method to introduce vicinal functional groups. The reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack, leading to trans-disubstituted cyclohexane derivatives. Various Lewis and Brønsted acids can be employed as catalysts.
Niobium Pentachloride (NbCl₅) Catalyzed Ring-Opening of 7-Oxabicyclo[4.1.0]heptane
Niobium pentachloride is a powerful Lewis acid that can catalyze the ring-opening of epoxides under mild conditions. The reaction of 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) with NbCl₅ in the presence of a nucleophile like ethyl acetate can lead to the formation of trans-2-acetoxycyclohexanol.
Experimental Protocol:
A detailed experimental protocol for a similar reaction is described for the synthesis of 7-oxa-bicyclo[4.1.0]heptane itself.[1] For the ring-opening, a general procedure would involve:
-
Dissolve 7-oxabicyclo[4.1.0]heptane in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a catalytic amount of niobium pentachloride (NbCl₅) to the stirred solution.
-
If a different nucleophile is desired, it should be present in the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Substrate | Catalyst | Solvent | Product | Yield | Reference |
| 7-Oxabicyclo[4.1.0]heptane | NbCl₅ | Ethyl Acetate | trans-2-Acetoxycyclohexanol | - | [1] |
| 1-Methyl-7-oxa-bicyclo[4.1.0]heptane | m-CPBA | Methylene Chloride | (±)-1-Methyl-7-oxa-bicyclo[4.1.0]heptane | 74% | [1] |
Yield for the ring-opening product with NbCl₅ was not explicitly provided in the search result, but the synthesis of the starting material is detailed.
Reaction Mechanism Workflow:
Caption: Workflow for NbCl₅-catalyzed ring-opening.
Iron(III) Chloride (FeCl₃) Catalyzed Ring Expansion of 1-Trimethylsilyloxybicyclo[4.1.0]heptane
The iron(III) chloride-induced ring-opening of 1-trimethylsilyloxybicyclo[4.1.0]heptane provides a method for a one-carbon ring expansion to yield 2-cyclohepten-1-one.[2] This reaction proceeds through a 3-chlorocycloheptanone intermediate.
Experimental Protocol: [2]
-
Preparation of 1-Trimethylsilyloxybicyclo[4.1.0]heptane:
-
To a solution of 1-trimethylsilyloxycyclohexene and diethylzinc in diethyl ether, add diiodomethane dropwise while maintaining the temperature at 30-35 °C.
-
Stir the mixture at room temperature for 10 hours.
-
Work up the reaction by pouring it into an ice-cold saturated aqueous ammonium chloride solution.
-
Extract with a mixture of ether and pentane, wash, dry, and distill to obtain the product.
-
-
Ring-Opening and Dehydrochlorination:
-
Add a solution of anhydrous iron(III) chloride in N,N-dimethylformamide (DMF) dropwise to a solution of 1-trimethylsilyloxybicyclo[4.1.0]heptane in DMF at 0-5 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold 1 N hydrochloric acid and extract with chloroform.
-
Wash the combined organic extracts, dry, and concentrate to obtain crude 3-chlorocycloheptanone.
-
To a solution of the crude 3-chlorocycloheptanone in methanol, add sodium acetate and reflux for 3 hours.
-
Pour the mixture into water, extract with chloroform, wash, dry, and distill to afford 2-cyclohepten-1-one.
-
Quantitative Data:
| Reactant | Reagents | Product | Yield | Reference |
| 1-Trimethylsilyloxycyclohexene | 1. Et₂Zn, CH₂I₂2. FeCl₃, DMF3. NaOAc, MeOH | 2-Cyclohepten-1-one | 77-83% (for step 1) | [2] |
Reaction Pathway:
Caption: FeCl₃-catalyzed ring expansion pathway.
Ring-Opening of Heteroatomic Bicyclo[4.1.0]heptane Systems
A particularly valuable application of bicyclo[4.1.0]heptane chemistry is the ring-opening of its heteroatomic analogues, such as 1-azabicyclo[4.1.0]heptane derivatives. This strategy provides a powerful tool for the stereoselective synthesis of substituted piperidines and azepanes, which are prevalent in many biologically active compounds.
Nucleophilic Ring-Opening of 1-Azoniabicyclo[4.1.0]heptane Tosylate
The formation of a stable bicyclic aziridinium ion, 1-azoniabicyclo[4.1.0]heptane tosylate, from a suitable precursor allows for subsequent regio- and stereospecific ring-opening by various nucleophiles.[3][4] This protocol is highly efficient for the synthesis of diverse azaheterocycles.[3]
Experimental Protocol: [3]
-
Synthesis of the Precursor Tosylate:
-
To a solution of the starting alcohol, 4-[(R)-1-((R)-1-phenylethyl)aziridin-2-yl]butan-1-ol, and triethylamine in anhydrous dichloromethane at 0 °C, add p-toluenesulfonic anhydride.
-
Stir the reaction mixture for 45 minutes at 0 °C, then warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the tosylate precursor.
-
-
Formation of the Bicyclic Aziridinium Ion:
-
Dissolve the purified tosylate in deuterated acetonitrile (CD₃CN) in an NMR tube.
-
Monitor the conversion to (6R)-1-[(R)-1-phenylethyl)-1-azoniabicyclo[4.1.0]heptane tosylate by NMR spectroscopy over 24 hours at room temperature.[3]
-
-
Nucleophilic Ring-Opening:
-
To the freshly prepared aziridinium ion solution, add the desired nucleophile (e.g., sodium azide, acetate, or an organocopper reagent).
-
Stir the reaction at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
-
Quantitative Data for Alkylative Ring-Opening: [5]
| Aziridinium Ion | Organocopper Reagent from | Product | Yield | Reference |
| (6R)-1-[(R)-1-Phenylethyl)-1-Azoniabicyclo[4.1.0]heptane Tosylate | n-BuMgBr/CuI | (S)-2-Butyl-1-((R)-1-phenylethyl)piperidine | - | [5] |
| (6R)-1-[(R)-1-Phenylethyl)-1-Azoniabicyclo[4.1.0]heptane Tosylate | n-PentylMgBr/CuI | (S)-2-Pentyl-1-((R)-1-phenylethyl)piperidine | - | [5] |
Specific yields for these alkylative openings were not in the provided snippets, but the methodology is well-described. The synthesis of various substituted piperidines and azepanes using other nucleophiles is reported to be in good to excellent yields.[6]
Signaling Pathway Diagram:
Caption: Pathway to substituted piperidines.
Photochemical Ring-Opening Reactions
Photochemical reactions can provide unique pathways for the ring-opening of bicyclo[4.1.0]heptane systems, often leading to products that are not accessible through thermal methods.
Electrocyclic Ring-Opening of Bicyclo[4.1.0]hept-2-ene
Direct photolysis of bicyclo[4.1.0]hept-2-ene (2-norcarene) with UV light leads to an electrocyclic ring-opening to form cis-1,3,6-heptatriene as the major product.[1] This transformation is analogous to the well-known 1,3-cyclohexadiene to 1,3,5-hexatriene interconversion.
Experimental Protocol:
A general procedure for such a photochemical reaction would involve:
-
Prepare a dilute solution of bicyclo[4.1.0]hept-2-ene in a photochemically inert solvent (e.g., pentane or diethyl ether).
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a suitable UV light source (e.g., a low-pressure mercury lamp emitting at 185-230 nm) while maintaining a low temperature.
-
Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.
-
Once the desired conversion is reached, carefully remove the solvent under reduced pressure at low temperature to isolate the volatile product.
Logical Relationship Diagram:
Caption: Photochemical electrocyclic ring-opening.
These selected protocols and application notes highlight the synthetic utility of ring-opening reactions of the bicyclo[4.1.0]heptane system. The choice of substrate, catalyst, and reaction conditions allows for controlled and selective transformations to produce a wide array of valuable carbocyclic and heterocyclic compounds. For further details on specific procedures, the cited literature should be consulted., the cited literature should be consulted.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 5. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.1.0]heptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[4.1.0]heptan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary and most effective methods for the synthesis of this compound from 2-cyclohexen-1-one are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.[1][2] Both methods are capable of producing the desired bicyclic ketone, but they differ in their reagents, reaction conditions, and substrate scope.
Q2: Which synthesis method generally provides a higher yield for α,β-unsaturated ketones like 2-cyclohexen-1-one?
A2: For α,β-unsaturated ketones, the Corey-Chaykovsky reaction using a sulfoxonium ylide, such as dimethylsulfoxonium methylide, often provides higher yields of the cyclopropanated product compared to the Simmons-Smith reaction.[2][3] This is because the stabilized sulfoxonium ylide undergoes a conjugate addition (1,4-addition) to the enone, leading to the formation of the cyclopropyl ketone.[3] In contrast, less stabilized ylides or the Simmons-Smith reagent can sometimes lead to 1,2-addition (epoxidation of the carbonyl group) or other side reactions.[2]
Q3: What are the common side reactions to be aware of during these syntheses?
A3: In the Simmons-Smith reaction , potential side reactions include the formation of byproducts from the reaction of the zinc carbenoid with the solvent or impurities, and in some cases, rearrangement of the product. With α,β-unsaturated ketones, 1,2-addition to the carbonyl can also occur.
In the Corey-Chaykovsky reaction , the choice of sulfur ylide is crucial. Using a non-stabilized sulfonium ylide (like dimethylsulfonium methylide) with an enone can lead to the formation of an epoxide at the carbonyl group (1,2-addition) instead of the desired cyclopropane.[2] Incomplete reaction or the presence of impurities can also lead to the formation of various side products.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is column chromatography on silica gel.[1][4] The choice of eluent will depend on the polarity of the remaining impurities. A typical starting point would be a mixture of hexane and ethyl acetate, with the polarity gradually increasing. It is important to carefully monitor the separation using thin-layer chromatography (TLC) to ensure the collection of pure fractions.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Simmons-Smith: Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is critical. Ensure the zinc dust is of high purity and activated properly. Activation can be achieved by washing with HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Simmons-Smith: Impure Diiodomethane | Use freshly distilled diiodomethane. Impurities can inhibit the reaction. |
| Simmons-Smith: Presence of Moisture | The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Corey-Chaykovsky: Incomplete Ylide Formation | Ensure the sulfonium or sulfoxonium salt is completely dry. Use a strong, fresh base (e.g., NaH, KOtBu) and an appropriate anhydrous solvent (e.g., DMSO, THF). Allow sufficient time for the ylide to form before adding the 2-cyclohexen-1-one. |
| Corey-Chaykovsky: Incorrect Ylide Used | For the cyclopropanation of an α,β-unsaturated ketone, a stabilized sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) is required for 1,4-addition. Using a non-stabilized sulfonium ylide will likely result in 1,2-addition (epoxidation).[2] |
| General: Low Reaction Temperature | While some reactions are initiated at 0°C, they may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| General: Insufficient Reaction Time | Monitor the reaction progress by TLC. If the starting material is still present after the recommended time, consider extending the reaction time. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Simmons-Smith: Competing 1,2- and 1,4-Addition | Modifying the reaction conditions, such as the solvent or the method of preparing the zinc carbenoid (e.g., using diethylzinc - the Furukawa modification), can sometimes improve the selectivity for 1,4-addition.[5] |
| Corey-Chaykovsky: Mixture of Epoxide and Cyclopropane | This is a clear indication that the wrong type of sulfur ylide was used. For cyclopropanation of enones, exclusively use a sulfoxonium ylide.[2] |
| General: Product Degradation | The work-up procedure should be performed carefully. Quenching the reaction at a low temperature and using a mild work-up can prevent product degradation. For the Simmons-Smith reaction, a saturated aqueous solution of ammonium chloride is a common quenching agent.[6] For the Corey-Chaykovsky reaction, quenching with water is typical.[4] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |
| Starting Material | 2-Cyclohexen-1-one | 2-Cyclohexen-1-one |
| Key Reagents | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Trimethylsulfoxonium iodide, Sodium hydride (NaH) |
| Typical Solvent | Diethyl ether, Dichloromethane | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to reflux | Room temperature |
| Typical Yield | Moderate to Good (can be variable) | Good to Excellent |
| Selectivity for Enones | Can be an issue (1,2- vs. 1,4-addition) | High for 1,4-addition with sulfoxonium ylides[2] |
| Key Advantages | Stereospecific, well-established | High yields for enones, milder conditions |
| Key Disadvantages | Stoichiometric zinc waste, reagent sensitivity | Ylide preparation can be tricky, requires strong base |
Experimental Protocols
Protocol 1: Simmons-Smith Synthesis of this compound
Materials:
-
Zinc dust
-
Copper(I) cyanide
-
2-Cyclohexen-1-one
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (1.2 eq) and copper(I) cyanide (0.1 eq). Heat the flask under a stream of nitrogen to ensure all components are dry.
-
Reaction Setup: Cool the flask to room temperature and add anhydrous diethyl ether. To this suspension, add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether.
-
Addition of Diiodomethane: Slowly add diiodomethane (1.1 eq) to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Filter the mixture through a pad of celite to remove the solid residues. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Corey-Chaykovsky Synthesis of this compound
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
2-Cyclohexen-1-one
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous DMSO to the flask.
-
Formation of the Ylide: To the stirred suspension of NaH in DMSO, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will warm up and hydrogen gas will evolve. Stir the resulting milky-white solution until the gas evolution ceases, indicating the formation of dimethylsulfoxonium methylide.
-
Reaction: Cool the ylide solution to room temperature and add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous DMSO dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[4]
Visualizations
Caption: Experimental workflows for Simmons-Smith and Corey-Chaykovsky reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Bicyclo[4.1.0]heptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.1.0]heptan-2-one. The following information is designed to address common side reactions and other issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Corey-Chaykovsky reaction and the Simmons-Smith reaction, both typically starting from 2-cyclohexen-1-one. The Corey-Chaykovsky reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to achieve cyclopropanation. The Simmons-Smith reaction employs an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, for the same purpose.
Q2: What are the common side reactions observed in the Corey-Chaykovsky synthesis of this compound?
A2: In the Corey-Chaykovsky reaction with α,β-unsaturated ketones like 2-cyclohexen-1-one, the primary side reaction is the 1,2-addition of the sulfur ylide to the carbonyl group, leading to the formation of the corresponding spiro-epoxide instead of the desired cyclopropane. The use of the less reactive dimethyloxosulfonium methylide (Corey's reagent) generally favors the desired 1,4-conjugate addition, which leads to cyclopropanation.[1][2][3] Another potential, though less common, side product is a β-hydroxymethyl sulfide, especially when using n-butyllithium in tetrahydrofuran (THF) as the base.[4]
Q3: What are the typical side reactions in the Simmons-Smith synthesis of this compound?
A3: The Simmons-Smith reaction is generally chemoselective, but side reactions can occur. A common issue is the methylation of any heteroatoms present in the substrate, although this is less of a concern with 2-cyclohexen-1-one.[2] The Lewis-acidic nature of the zinc iodide (ZnI₂) byproduct can catalyze undesired reactions, particularly if the product is acid-sensitive.[2] Incomplete reaction is also a common problem, leading to the presence of unreacted starting material.
Q4: How can I minimize side reactions and improve the yield of this compound?
A4: For the Corey-Chaykovsky reaction , using dimethylsulfoxonium methylide is recommended for selective cyclopropanation of enones.[1][2][3] Careful control of reaction temperature and the slow addition of the enone to the ylide solution can also help to minimize side reactions.
For the Simmons-Smith reaction , ensuring anhydrous conditions is critical as the organozinc reagent is moisture-sensitive. Using a freshly prepared zinc-copper couple or employing the Furukawa modification (using diethylzinc, Et₂Zn) can enhance reactivity and yield.[2][5] Adding an excess of diethylzinc can also help to scavenge the Lewis-acidic ZnI₂ byproduct.[2]
Troubleshooting Guides
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| (Corey-Chaykovsky) Inactive ylide. | Ensure the sulfonium/sulfoxonium salt is dry and the base (e.g., NaH) is fresh. Prepare the ylide in situ and use it promptly. |
| (Simmons-Smith) Inactive zinc-copper couple. | Activate the zinc dust by washing with HCl, water, ethanol, and ether before preparing the couple. Consider using the more reactive diethylzinc (Furukawa modification). |
| (Both) Impure reagents or solvents. | Use freshly distilled, anhydrous solvents. Ensure the purity of 2-cyclohexen-1-one and other reagents. |
| (Simmons-Smith) Presence of moisture. | Dry all glassware thoroughly in an oven and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of significant side products in the reaction mixture.
| Observed Side Product (by GC-MS or NMR) | Probable Cause | Suggested Solution |
| Spiro-epoxide of cyclohexenone | (Corey-Chaykovsky) Use of a more reactive sulfonium ylide. | Switch to the less reactive dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide and a base). |
| Unreacted 2-cyclohexen-1-one | (Both) Insufficient reagent, low reaction temperature, or short reaction time. | Increase the equivalents of the cyclopropanating agent. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Polymeric material | (Both) Uncontrolled reaction temperature or presence of impurities. | Maintain careful temperature control, especially during reagent addition. Ensure all reagents and solvents are pure. |
Quantitative Data
The following table summarizes typical yields for the synthesis of this compound and related compounds using different methods. Please note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Corey-Chaykovsky | 2-Phenylethynyl-2-cyclohexen-1-one | 1-Phenylethynyl-bicyclo[4.1.0]heptan-2-one | 89 | [6] |
| Corey-Chaykovsky | 2-(1-Hexynyl)-cyclohexen-2-one | 1-(1-Hexynyl)-bicyclo[4.1.0]heptan-2-one | 67 | [6] |
| Corey-Chaykovsky | 2-(Trimethylsilylethynyl)-cyclohexen-1-one | 1-(Trimethylsilylethynyl)-bicyclo[4.1.0]heptan-2-one | 51 | [6] |
| Simmons-Smith | Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | 48 | |
| Simmons-Smith (Furukawa) | Substituted cyclohexene derivative | Cyclopropanated product | 77 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol is adapted from a general procedure for the cyclopropanation of α,β-unsaturated ketones.[6]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
2-Cyclohexen-1-one
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO, add sodium hydride (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes, or until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Add 2-cyclohexen-1-one (1.0 eq) dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Simmons-Smith Reaction (Furukawa Modification)
This protocol is a general procedure for the Furukawa modification of the Simmons-Smith reaction.[5]
Materials:
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (2.0 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Bicyclo[4.1.0]heptan-2-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bicyclo[4.1.0]heptan-2-one and its derivatives.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
| Problem ID | Issue Description | Recommended Solution(s) |
| PUR-001 | Co-elution of Impurities during Column Chromatography | 1. Solvent System Optimization: Modify the polarity of the eluent. A common starting point is a hexane/ethyl acetate mixture; systematically decrease the proportion of the more polar solvent (ethyl acetate) to improve separation of non-polar impurities, or increase it for more polar impurities.[1][2] 2. Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system to resolve compounds with a wider range of polarities. 3. Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina. |
| PUR-002 | Low Yield After Distillation | 1. Check for Thermal Decomposition: this compound may be susceptible to thermal degradation. Utilize a Kugelrohr apparatus for short-path distillation under high vacuum to minimize the exposure to high temperatures.[3] 2. Incomplete Transfer: Ensure complete transfer of the material to the distillation apparatus and from the collection bulb post-distillation. Rinsing with a volatile solvent can help recover residual product. |
| PUR-003 | Presence of Acidic or Basic Impurities | 1. Aqueous Wash: Before chromatographic purification, wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1][4][5] 2. Brine Wash: A subsequent wash with brine (saturated NaCl solution) can help to break up emulsions and remove residual water.[1][6] 3. Dilute Acid Wash: To remove basic impurities, a wash with dilute hydrochloric acid (HCl) can be employed, followed by a water wash to remove residual acid.[6] |
| PUR-004 | Inseparable Diastereomers | 1. Chiral Chromatography: For enantiomers or diastereomers that are difficult to separate by standard chromatography, consider using chiral HPLC or chiral stationary phases for column chromatography.[7] 2. Derivatization: Convert the ketone to a diastereomeric derivative (e.g., a chiral acetal) that may be more easily separated by chromatography. The desired ketone can then be regenerated. |
| PUR-005 | Product is an Oil Instead of Expected Crystals | 1. Residual Solvent: The presence of residual solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. 2. Purity Issues: Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography or distillation. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal of the pure compound, or cooling the solution slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited method for the purification of this compound and its derivatives is flash column chromatography using silica gel as the stationary phase.[8] The choice of solvent system is crucial and is typically a mixture of a non-polar solvent like hexanes or pentanes and a more polar solvent such as ethyl acetate or diethyl ether.[1][2]
Q2: How can I remove unreacted starting materials from my product?
A2: The method for removing unreacted starting materials will depend on their chemical properties. If the starting materials are significantly different in polarity from this compound, they can usually be separated by column chromatography. If the starting material is acidic or basic, an initial aqueous wash with a mild base or acid, respectively, can be very effective before chromatography.[6]
Q3: Is this compound stable to heat? Can it be purified by distillation?
A3: While information on the thermal stability of the parent compound is limited, derivatives have been successfully purified by distillation under reduced pressure, often using a Kugelrohr apparatus.[3] This technique is preferred as it minimizes the thermal stress on the compound by reducing the boiling point and the residence time at high temperature. It is advisable to perform a small-scale test distillation to check for decomposition before processing a larger batch.
Q4: My purified this compound is a yellowish oil. Is this expected?
A4: Several publications describe purified derivatives of this compound as a yellowish oil.[4][5] The color may be inherent to the compound or due to trace impurities. If the compound's characterization data (NMR, IR, etc.) are clean, the color may not be indicative of a significant purity issue.
Q5: What are typical solvent systems for column chromatography of this compound?
A5: The choice of solvent system depends on the specific derivatives being purified. Based on literature, common systems include:
-
Hexanes:Ethyl Acetate mixtures (e.g., 10:1, 8:1, 6:1, 5:1, 3:1)[1][2][9]
-
Pentane:Diethyl Ether mixtures (e.g., 5:1, 3:2)[1]
-
Dichloromethane:Methanol mixtures (e.g., 20:1)[2]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatographic eluent).
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, least polar eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system. A typical starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The polarity can be gradually increased if the compound does not elute.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Kugelrohr Distillation
This protocol is suitable for thermally sensitive compounds or for purification of small quantities.
-
Apparatus Setup: Assemble the Kugelrohr distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.
-
Sample Loading: Transfer the crude this compound into the distillation bulb.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and allow the system to reach the desired pressure (e.g., 0.1 mmHg).[3]
-
Heating: Begin heating the oven slowly while the distillation bulb is rotating.
-
Distillate Collection: The purified product will distill and collect in the cooler receiving bulb. The distillation temperature will depend on the vacuum and the specific derivative (e.g., 90 °C oven temperature at 0.1 mmHg for a related compound).[3]
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Recover the purified product from the receiving bulb.
Data Summary
| Purification Method | Compound | Purity/Yield | Reference |
| Column Chromatography (CHCl₃) | (1R,5R,6S)-5-(Benzyloxy)this compound | 91% Yield | [4][5] |
| Column Chromatography (Hexanes:EtOAc) | (1R,5R,6S)-5-(Benzyloxy)this compound | 62% Yield | [9] |
| Kugelrohr Distillation | (1S, 2S, 6R)-4-methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane | Crude product | [3] |
| Column Chromatography (Hexane/Et₂O) | endo-7-Benzoyl-bicyclo[4.1.0]heptane | 86% Yield | [10] |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography separation issues.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. EP0002046A2 - Process for the preparation of (1S,2S,6R)-2-methyl-3,7-dioxabicyclo(4,1,0)heptan-4-ol and its methyl ether - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Optimization of reaction conditions for Bicyclo[4.1.0]heptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bicyclo[4.1.0]heptane, also known as norcarane. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Bicyclo[4.1.0]heptane?
A1: The most prevalent methods for the synthesis of Bicyclo[4.1.0]heptane and its derivatives include:
-
Simmons-Smith Reaction : This is a classic and widely used method involving the reaction of an alkene (cyclohexene for the parent compound) with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1][2][3] Various modifications of this reaction exist to improve reactivity and stereoselectivity.[4][5]
-
Transition-Metal-Free Radical Cyclization : This approach can be used for the synthesis of functionalized Bicyclo[4.1.0]heptane derivatives, such as aza-bicyclo[4.1.0]heptanes, through oxidative cyclopropanation of enynes.[6]
-
From Cyclohexene Oxide : Azabicyclo[4.1.0]heptane derivatives can be synthesized from cyclohexene oxide through a two-step process involving reaction with an amine followed by cyclization.[7]
-
Palladium-Catalyzed Intramolecular Coupling-Cyclization : This method is employed for synthesizing substituted Bicyclo[4.1.0]heptenes from dienyl compounds and styryl bromides.[8]
Q2: How can I purify Bicyclo[4.1.0]heptane after the reaction?
A2: Purification of Bicyclo[4.1.0]heptane typically involves the following steps:
-
Quenching the Reaction : The reaction is usually quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[5][9]
-
Extraction : The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.[7][10]
-
Washing : The combined organic layers are washed with brine to remove any remaining aqueous-soluble impurities.[10]
-
Drying : The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][10]
-
Solvent Removal : The solvent is removed under reduced pressure.
-
Distillation or Chromatography : The crude product can be purified by distillation or flash column chromatography on silica gel.[8][10][11] For acid-sensitive products, deactivated silica gel may be used.[10]
Q3: What are some common side reactions to be aware of during the Simmons-Smith synthesis of Bicyclo[4.1.0]heptane?
A3: Common side reactions in the Simmons-Smith reaction include:
-
Methylation of Heteroatoms : The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times.[1][10]
-
Formation of Sulfur Ylides : When using substrates with allylic thioethers, the Simmons-Smith reagent can form sulfur ylides, which may undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[1]
-
N-Alkylation : In the cyclopropanation of N-substituted alkenes, N-alkylation can be a competing pathway.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Bicyclo[4.1.0]heptane.
Issue 1: Low or No Yield in Simmons-Smith Reaction
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated. The color should change from grayish to brownish-red upon activation. | [10] |
| Poor Quality of Reagents | Use freshly distilled diiodomethane and cyclohexene. Ensure the solvent (typically diethyl ether or dichloromethane) is anhydrous. | [9] |
| Presence of Water | The Simmons-Smith reagent is sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware. | [12] |
| Inadequate Stirring | For heterogeneous reactions using a zinc-copper couple, efficient stirring is necessary to maintain good contact between the reagents. | [10] |
| Incorrect Reaction Temperature | The reaction is typically initiated at room temperature or with gentle heating and can be exothermic. Maintain the recommended temperature profile. | [10] |
| Basic Solvent | The use of basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane are recommended. | [9] |
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Excess Simmons-Smith Reagent | Using a large excess of the Simmons-Smith reagent can lead to side reactions like the methylation of heteroatoms. Use a minimal excess and monitor the reaction progress. | [1][10] |
| Prolonged Reaction Time | Extended reaction times can also promote side reactions. Monitor the reaction by TLC or GC to determine the optimal reaction time. | [10] |
| Substrate with Coordinating Groups | The presence of hydroxyl or other coordinating groups on the substrate can direct the reaction and sometimes lead to unexpected products. Consider protecting these functional groups if they interfere with the desired reaction. | [1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Simmons-Smith synthesis of Bicyclo[4.1.0]heptane (Norcarane).
| Parameter | Classic Simmons-Smith | Furukawa Modification | Citation |
| Zinc Reagent | Zinc-Copper Couple | Diethylzinc (Et₂Zn) | [4][5] |
| Carbene Source | Diiodomethane (CH₂I₂) | Diiodomethane (CH₂I₂) | [4][5] |
| Solvent | Diethyl ether | Dichloromethane (CH₂Cl₂) | [5][9] |
| Temperature | Reflux | 0 °C to Room Temperature | [5] |
| Reaction Time | 12 - 18 hours | 12 hours | [5][9] |
| Typical Yield | ~40-50% | Can be higher, especially for activated alkenes | [1][4] |
Experimental Protocols
Protocol 1: Classic Simmons-Smith Synthesis of Bicyclo[4.1.0]heptane
This protocol describes the cyclopropanation of cyclohexene using a zinc-copper couple.
-
Preparation of Zinc-Copper Couple:
-
In a flask equipped with a magnetic stir bar and reflux condenser, add zinc dust and anhydrous diethyl ether.
-
Heat the suspension to a gentle reflux.
-
In a separate flask, dissolve copper(I) chloride in a minimal amount of hot glacial acetic acid and add it dropwise to the refluxing zinc suspension.
-
Continue refluxing for 30 minutes, then cool to room temperature.[5]
-
-
Reaction Setup:
-
Under an inert atmosphere, add anhydrous diethyl ether and cyclohexene to the flask containing the freshly prepared zinc-copper couple.
-
Add diiodomethane dropwise to the stirred suspension.[5]
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC or GC.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter the mixture through Celite® to remove unreacted zinc and copper salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.[5]
-
Protocol 2: Furukawa Modification for the Synthesis of Bicyclo[4.1.0]heptane
This protocol utilizes diethylzinc for a more reproducible reaction.
-
Reaction Setup:
-
To a solution of cyclohexene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc (as a solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.[5]
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Add saturated aqueous Rochelle's salt (sodium potassium tartrate) solution and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
-
Visualizations
Caption: Troubleshooting workflow for low yield in the Simmons-Smith reaction.
Caption: Experimental workflow for the classic Simmons-Smith synthesis.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Bicyclo[4.1.0]heptane Reactions
Welcome to the technical support center for stereoselective reactions involving Bicyclo[4.1.0]heptane systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing the cyclopropane ring to form a bicyclo[4.1.0]heptane system with stereocontrol?
A1: The most prevalent methods for the stereocontrolled synthesis of bicyclo[4.1.0]heptanes include the Simmons-Smith cyclopropanation and its modifications (e.g., Furukawa reagent), transition-metal catalyzed decomposition of diazo compounds, and intramolecular cycloisomerization of enynes. The choice of method often depends on the substrate, desired stereoisomer, and functional group tolerance.[1][2]
Q2: How do directing groups, such as hydroxyl groups, influence the stereochemical outcome of cyclopropanation?
A2: Hydroxyl groups on the cyclohexene ring can act as directing groups in Simmons-Smith and other cyclopropanation reactions. The reagent, often a zinc carbenoid, coordinates to the oxygen atom, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group, resulting in syn-diastereoselectivity.[1] The stereochemistry of allylic benzyl ethers can also control the stereochemical outcome.[1]
Q3: What factors primarily influence enantioselectivity in asymmetric reactions to form bicyclo[4.1.0]heptanes?
A3: Enantioselectivity is primarily influenced by the choice of chiral catalyst or auxiliary, the solvent, and the reaction temperature.[3] For instance, in gold-catalyzed cycloisomerization of 1,6-enynes, both the chiral ligand on the gold catalyst and the solvent have a significant impact on the enantiomeric excess (ee) of the product.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Simmons-Smith Cyclopropanation
Question: I am performing a Simmons-Smith cyclopropanation on a substituted cyclohexenol, but I am observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in hydroxyl-directed Simmons-Smith cyclopropanation can be due to several factors. Here is a troubleshooting workflow to address this issue:
-
Verify Reagent Quality: Ensure the diiodomethane is fresh and the zinc-copper couple is properly activated. The quality of the zinc carbenoid is crucial for efficient and selective reaction.[4]
-
Solvent Choice: The choice of solvent can influence the directing effect of the hydroxyl group. Ethereal solvents like diethyl ether or THF are commonly used and generally favor high diastereoselectivity. Consider screening different ether-based solvents. The rate of the Simmons-Smith reaction can decrease with increasing solvent basicity.[2]
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance diastereoselectivity by favoring the more ordered transition state.
-
Protecting Groups: If other functional groups are present, they might interfere with the hydroxyl direction. Consider if any of these need to be protected. Conversely, the protecting group on the directing hydroxyl group itself can impact the level of stereocontrol.[1]
-
Consider Modified Simmons-Smith Conditions: The Furukawa modification, using diethylzinc (Et₂Zn) instead of a zinc-copper couple, can sometimes provide higher yields and selectivity.[2][5]
Issue 2: Poor Enantioselectivity in Gold-Catalyzed Cycloisomerization of 1,6-Enynes
Question: My gold-catalyzed cycloisomerization of a 1,6-enyne to a bicyclo[4.1.0]heptene derivative is resulting in a low enantiomeric excess (ee). What steps can I take to optimize this?
Answer: Achieving high enantioselectivity in this reaction is highly dependent on the catalytic system and reaction conditions. Below is a guide to troubleshoot and optimize for higher ee.
-
Ligand Selection: The chiral ligand on the gold(I) catalyst is the most critical factor. The enantioselectivity of the process can be enhanced by using electron-neutral alkenes.[6] A comprehensive screening of different chiral phosphine ligands is often necessary.
-
Solvent Screening: The reaction kinetics and stereoselectivity are highly solvent-dependent.[3] A solvent screen is recommended. While some solvents may lead to faster reactions, others might afford higher ee's. For example, slower reactions in ether and toluene at room temperature have been shown to produce high ee's.[3]
-
Temperature Optimization: Temperature can have a significant effect on both reaction rate and enantioselectivity. Increasing the temperature may improve conversion but could have a positive or negative impact on the ee.[3] It is advisable to screen a range of temperatures.
-
Silver Salt Additive: The choice of the silver salt used as a halide scavenger (e.g., AgOTf or AgNTf₂) can also influence the outcome.[3]
-
Substrate Structure: Be aware that the reaction can be highly substrate-dependent. Small modifications to the enyne substrate can sometimes lead to significant changes in enantioselectivity.[3]
Data Presentation
Table 1: Effect of Solvent and Temperature on Enantioselectivity of Gold-Catalyzed Cycloisomerization of 1,6-Enyne 1a
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Dichloromethane | Room Temp | >95 | 31 |
| 2 | Diethyl Ether | Room Temp | 10 | 78 |
| 3 | Toluene | Room Temp | 10 | 78 |
| 4 | Diethyl Ether | 40 | 50 | 85 |
| 5 | Toluene | 40 | 80 | 85 |
| 6 | Toluene | 60 | >95 | 80 |
Data adapted from a study on asymmetric gold-catalyzed cycloisomerization.[3]
Table 2: Comparison of Cyclopropanation Methods for Cyclohexene
| Reagent/System | Product | Yield (%) | Stereoselectivity | Key Considerations |
| CH₂I₂/Zn-Cu (Simmons-Smith) | Bicyclo[4.1.0]heptane | ~50-60% | Stereospecific | Safer than diazomethane; reaction can be sensitive to the quality of the zinc-copper couple.[5] |
| CH₂I₂/Et₂Zn (Furukawa) | Bicyclo[4.1.0]heptane | >90% | Stereospecific | Higher yielding and more reliable than the classic Simmons-Smith reaction; diethylzinc is pyrophoric.[5] |
| CH₂N₂/Pd(OAc)₂ | Bicyclo[4.1.0]heptane | High | Stereospecific | Highly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling.[5] |
This table summarizes key performance indicators for the cyclopropanation of cyclohexene.[5]
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of Cyclohexenol
This protocol is a general procedure for the hydroxyl-directed cyclopropanation of an allylic alcohol.
Materials:
-
Cyclohexenol derivative (1 equivalent)
-
Zinc-Copper couple (2-3 equivalents)
-
Diiodomethane (1.5-2 equivalents)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple and anhydrous diethyl ether.
-
Add a solution of the cyclohexenol derivative in anhydrous diethyl ether to the flask.
-
Slowly add diiodomethane to the stirred suspension. The reaction may be exothermic, and a gentle reflux may be observed.
-
Stir the reaction at room temperature or gentle reflux for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This is a generalized protocol; specific conditions may need to be optimized for different substrates.[4]
Protocol 2: Asymmetric Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol describes a general procedure for the enantioselective synthesis of bicyclo[4.1.0]heptene derivatives.
Materials:
-
Chiral Gold(I) catalyst precursor (e.g., (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂) (3 mol %)
-
Silver salt (e.g., AgOTf or AgNTf₂) (6 mol %)
-
1,6-Enyne substrate (1 equivalent)
-
Anhydrous toluene
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a dry flask under an inert atmosphere, prepare the active catalyst by stirring the gold(I) catalyst precursor and the silver salt in anhydrous toluene at room temperature for 30 minutes.
-
Add the 1,6-enyne substrate to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 40 °C, or 60 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This is a general procedure and the choice of ligand, silver salt, solvent, and temperature should be optimized for each substrate.[3]
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key factors influencing enantioselectivity.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability of Bicyclo[4.1.0]heptan-2-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[4.1.0]heptan-2-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic media?
This compound, containing a strained cyclopropane ring adjacent to a ketone, may be susceptible to acid-catalyzed rearrangements.[1][2] The presence of an acid can facilitate the opening of the cyclopropane ring, leading to the formation of various rearranged products. The specific degradation pathway and the rate of decomposition will depend on the acid concentration, temperature, and solvent system used.
Q2: What are the likely degradation products of this compound under acidic conditions?
Under acidic conditions, the protonation of the carbonyl oxygen can be followed by a rearrangement involving the cleavage of one of the cyclopropane bonds. This can lead to the formation of cycloheptene derivatives or other ring-expanded or rearranged carbocyclic systems.[3] The exact nature of the degradation products would need to be determined experimentally, for instance, through techniques like NMR spectroscopy and mass spectrometry.
Q3: Are there any specific acidic reagents that are known to cause degradation?
While specific studies on this compound are limited, strong acids are generally more likely to induce rearrangements in strained systems. For instance, trifluoroacetic acid (TFA) has been used to remove protecting groups in syntheses involving bicyclo[4.1.0]heptane structures, indicating that under these conditions, the bicyclic core can be sensitive.[4][5] Milder acidic conditions, such as dilute aqueous solutions of hydrochloric acid or sulfuric acid, may also lead to degradation over time.
Q4: How can I monitor the stability of this compound during my experiment?
The stability of this compound can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to quantify the remaining amount of the starting material and to detect the formation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of this compound after a reaction or work-up involving acidic conditions. | The compound may have degraded due to acid-catalyzed rearrangement. | - Minimize exposure to acidic conditions by reducing reaction time or using a milder acid. - Neutralize the reaction mixture promptly during work-up. - Perform the reaction at a lower temperature to decrease the rate of degradation. |
| Appearance of unexpected peaks in HPLC, GC, or NMR analysis after treatment with acid. | Formation of one or more degradation products. | - Isolate the unknown compounds and characterize their structures using spectroscopic methods (NMR, MS, IR). - Compare the retention times or spectral data with potential rearrangement products. |
| Inconsistent results in experiments involving acidic steps. | Variability in the strength or duration of acid exposure. | - Standardize the acidic conditions used in your protocol, including the source and concentration of the acid, temperature, and reaction time. - Use a buffered system if precise pH control is required. |
Quantitative Data Summary
The stability of this compound under acidic conditions can be quantitatively assessed by determining its half-life (t½) and the percentage of degradation over time. The following table provides a template for presenting such data.
| Acidic Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed (%) | Calculated Half-life (t½, hours) |
| 1 M HCl in Methanol | 25 | 1 | 95 | 5 | 13.5 |
| 6 | 75 | 25 | |||
| 24 | 30 | 70 | |||
| 0.1 M H₂SO₄ in Water | 50 | 1 | 80 | 20 | 2.8 |
| 4 | 45 | 55 | |||
| 12 | 10 | 90 | |||
| 10% TFA in Dichloromethane | 0 | 0.5 | 98 | 2 | 17.3 |
| 2 | 90 | 10 | |||
| 8 | 65 | 35 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol for Acid Stability Testing of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.
1. Materials:
- This compound
- Acidic solution of choice (e.g., 1 M HCl in a suitable solvent)
- Internal standard (e.g., a stable compound with a distinct analytical signal)
- Quenching solution (e.g., saturated sodium bicarbonate solution)
- Extraction solvent (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- Analytical instruments (e.g., HPLC, GC, or NMR)
2. Procedure:
- Prepare a stock solution of this compound and the internal standard of known concentrations in the chosen solvent.
- At time zero (t=0), add a known volume of the stock solution to the acidic solution, which has been pre-equilibrated at the desired temperature.
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
- Extract the quenched sample with the extraction solvent.
- Dry the organic layer over anhydrous sodium sulfate and transfer it to a clean vial.
- Analyze the sample using a validated analytical method (e.g., HPLC or GC) to determine the concentrations of this compound and any degradation products relative to the internal standard.
3. Data Analysis:
- Plot the concentration of this compound versus time.
- Determine the rate of degradation and the half-life of the compound under the tested conditions.
- Identify and quantify any major degradation products.
Visualizations
References
- 1. 6-Methylthis compound | 14845-41-1 | Benchchem [benchchem.com]
- 2. THE IMPROVED SYNTHESIS AND NATURAL ABUNDANCE CARBON-13-CARBON-13 COUPLING OF CIS- AND TRANS-BICYCLO(N.1.0)ALKAN-2-ONES (BICYCLOALKANONES, NMR) - ProQuest [proquest.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of Bicyclo[4.1.0]heptane Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of Bicyclo[4.1.0]heptane precursors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and functionalization of bicyclo[4.1.0]heptane derivatives using palladium catalysis.
1. Low or No Product Yield
Question: I am not getting the desired bicyclo[4.1.0]heptane product, or the yield is very low. What are the potential causes and how can I improve it?
Answer: Low or no yield in palladium-catalyzed reactions involving bicyclo[4.1.0]heptane precursors can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using the correct catalyst for your specific transformation. For intramolecular coupling-cyclization reactions, Pd(PPh₃)₄ is a common choice.[1] Catalyst deactivation is a frequent issue. This can be caused by the formation of inactive Pd(0) species.[2][3] Consider adding an oxidant like benzoquinone (BQ) to reoxidize Pd(0) to the active Pd(II) state.[2][3]
-
Ligand Selection: The choice of ligand is critical and can significantly influence the outcome of the reaction. For instance, in the intramolecular coupling of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, the addition of bis(2-diphenylphosphinophenyl) ether (dpe-phos) can dramatically increase the yield.[1] In other systems, such as the cycloisomerization of (Z)-1-iodo-1,6-dienes, 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be effective.[4][5][6]
-
Solvent Effects: The polarity of the solvent can have a profound impact on the reaction. Nonpolar solvents may favor certain pathways, while polar solvents can promote others. A solvent screen is often a necessary step in optimizing a new reaction. Dichloroethane (DCE) has been noted as a suitable solvent in some C-H functionalization reactions for the synthesis of bicyclo[4.1.0]heptanes.[7]
-
Base and Additives: The choice of base and the presence of additives can be crucial. In some intramolecular coupling reactions, changing the base alone might not affect the outcome, but the addition of an additive like Ag₂CO₃ can be essential for product formation.[1]
-
Reaction Temperature: Temperature can influence reaction rates and selectivity. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Substrate Quality: Ensure the purity of your starting materials. Impurities can poison the catalyst or participate in unwanted side reactions.
2. Poor Stereoselectivity
Question: My reaction is producing a mixture of diastereomers of the bicyclo[4.1.0]heptane product. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge. The following factors should be considered:
-
Ligand Control: The steric and electronic properties of the ligand play a crucial role in controlling the stereochemical outcome of the reaction. Chiral ligands, such as (R)-BINAP, can be employed to induce enantioselectivity. The stereoselectivity of palladium-catalyzed additions of aryl iodides to carbonyl groups is highly dependent on the configuration of the starting ketone.[8]
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling stereoselectivity. For example, in the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, the reaction proceeds with exclusive regio- and stereoselectivities.[1]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.
3. Catalyst Deactivation and Reactivation
Question: My catalyst appears to be deactivating over the course of the reaction or in subsequent runs. What causes this and can I reactivate it?
Answer: Catalyst deactivation is a common problem in palladium catalysis.
-
Causes of Deactivation: A primary cause of deactivation is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[2][3] This can be promoted by additives like triethylamine.[3] Blockage of the catalyst's active sites by reaction products or byproducts can also lead to deactivation.[9]
-
Reactivation Strategies: In some cases, the catalyst's activity can be restored. Treatment with an oxidant like benzoquinone (BQ) can reoxidize inactive Pd(0) to the active Pd(II) state.[2][3] Washing the catalyst with appropriate solvents to remove adsorbed species can also be effective. For instance, a deactivated Pd(OH)₂/C catalyst was regenerated using chloroform and glacial acetic acid.[9]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Intramolecular Coupling-Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione [1]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | - | THF | 65 | 8 | 0 |
| 2 | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | - | THF | 65 | 8 | 0 |
| 3 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (3) | - | THF | 65 | 8 | 0 |
| 4 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | - | Toluene | 110 | 8 | 0 |
| 5 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | - | CH₃CN | 80 | 8 | 0 |
| 6 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | Ag₂CO₃ (1) | THF | 65 | 8 | 56 |
| 7 | Pd(PPh₃)₄ (2) | dpe-phos (2) | K₂CO₃ (3) | Ag₂CO₃ (1) | THF | 65 | 8 | 82 |
Table 2: Ligand Screening for Palladium-Catalyzed Cycloisomerization of (Z)-1-Iodo-1,6-diene [4][5]
| Entry | Pd Source (mol %) | Ligand (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (30) | Toluene | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (10) | P(o-tol)₃ (30) | Toluene | 80 | 12 | 52 |
| 3 | Pd(OAc)₂ (10) | dppe (15) | Toluene | 80 | 12 | 68 |
| 4 | Pd(OAc)₂ (10) | dppp (15) | Toluene | 80 | 12 | 75 |
| 5 | Pd(OAc)₂ (10) | dppb (15) | Toluene | 80 | 12 | 81 |
| 6 | Pd(OAc)₂ (10) | dppf (30) | Toluene | 80 | 12 | 92 |
| 7 | Pd₂(dba)₃ (5) | dppf (30) | Toluene | 80 | 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Styryl-Substituted Bicyclo[4.1.0]heptanes [1]
-
To an oven-dried 100 mL round-bottom flask equipped with a stirrer bar and a condenser and capped with a rubber septum, add Pd(PPh₃)₄ (23.0 mg, 0.02 mmol), (E)-(2-bromovinyl)benzene (0.37 g, 2.0 mmol), potassium carbonate (0.41 g, 3.0 mmol), and silver carbonate (0.28 g, 1.0 mmol).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add a solution of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione (1.0 mmol) in anhydrous THF (20 mL) via syringe.
-
Heat the reaction mixture to reflux (65 °C) and stir for the time indicated by TLC analysis.
-
After completion, cool the reaction mixture to room temperature and filter through a short pad of Celite.
-
Wash the filter cake with ethyl acetate (3 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Palladium-Catalyzed Cycloisomerization of (Z)-1-Iodo-1,6-dienes [10]
-
To a sealed tube, add the (Z)-1-iodo-1,6-diene substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and DPPF (33.3 mg, 0.06 mmol, 30 mol %).
-
Evacuate the tube and backfill with nitrogen three times.
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the corresponding 3-aza-bicyclo[4.1.0]hept-2-ene product.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.
Caption: Catalytic cycle for palladium-catalyzed intramolecular coupling-cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight to alkyl iodide reductive elimination. | Semantic Scholar [semanticscholar.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Characterization of impurities in Bicyclo[4.1.0]heptan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.1.0]heptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for the synthesis of this compound involve the cyclopropanation of 2-cyclohexen-1-one. The two most common reactions are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
-
Simmons-Smith Reaction: This method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of 2-cyclohexen-1-one.
-
Corey-Chaykovsky Reaction: This reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide and a base), to achieve the cyclopropanation of the α,β-unsaturated ketone.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically unreacted starting material, byproducts from side reactions, and over-reduction products. The expected impurities can vary depending on the synthetic method used.
Q3: How can I purify the crude this compound product?
A3: Column chromatography is the most common and effective method for purifying this compound from its impurities. A silica gel stationary phase with a solvent system such as a gradient of ethyl acetate in hexanes is typically employed.
Q4: Which analytical techniques are best for characterizing the product and identifying impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in identification.
-
High-Performance Liquid Chromatography (HPLC): Effective for separating the product from less volatile impurities and for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present, allowing for unambiguous identification and quantification.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | For the Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and activated. For the Corey-Chaykovsky reaction, confirm the activity of the base and the quality of the sulfonium salt. |
| Presence of Moisture | Both reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | The optimal temperature can vary. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes promote side reactions. |
| Inefficient Stirring | In heterogeneous reactions like the Simmons-Smith reaction, vigorous stirring is crucial to ensure proper mixing of the reagents. |
Presence of Significant Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted 2-Cyclohexen-1-one | Incomplete reaction due to insufficient reagent, short reaction time, or low temperature. | Increase the stoichiometry of the cyclopropanating agent, prolong the reaction time, or slightly increase the reaction temperature. Monitor the reaction progress by TLC or GC. |
| Bicyclo[4.1.0]heptan-2-ol | Reduction of the ketone functionality by the hydride source used in the workup or as a side reaction. | Use a non-reducing workup procedure, for example, quenching with a saturated aqueous solution of ammonium chloride. |
| Epoxide formation (in Corey-Chaykovsky) | While 1,4-addition is favored for enones, some 1,2-addition can occur, leading to the corresponding epoxide. | Optimize reaction conditions (e.g., temperature, solvent) to favor the 1,4-addition pathway. |
| Polymeric materials | Side reactions of the enone under basic or acidic conditions. | Ensure the reaction is performed under controlled pH and temperature conditions. |
Characterization of Common Impurities
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |
| This compound | 110.15 | ~2.3-1.5 (m), ~1.0-0.5 (m) | ~210 (C=O), ~30-15 (aliphatic) | 110 (M+), 82, 67, 54 |
| 2-Cyclohexen-1-one | 96.13 | ~6.9 (m, 1H), ~6.0 (m, 1H), ~2.4-2.0 (m, 4H) | ~200 (C=O), ~150 (C=C), ~129 (C=C) | 96 (M+), 68, 40 |
| Bicyclo[4.1.0]heptan-2-ol | 112.17 | ~3.5-4.0 (m, 1H), ~1.8-0.5 (m) | ~70 (CH-OH), ~35-10 (aliphatic) | 112 (M+), 94, 81, 67 |
Experimental Protocols
Synthesis of this compound via Corey-Chaykovsky Reaction
-
Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous DMSO.
-
Ylide Formation: Add sodium hydride (1.1 eq) portion-wise to the stirred suspension at room temperature. The mixture will turn milky and evolve hydrogen gas. Stir for approximately 1 hour until gas evolution ceases.
-
Reaction with Enone: Cool the reaction mixture to 10-15 °C in a water bath. Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
HPLC Analysis Protocol
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for the ketone chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Synthesis of Bicyclo[4.1.0]heptan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Bicyclo[4.1.0]heptan-2-one, with a focus on scaling up the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the Simmons-Smith cyclopropanation of 2-cyclohexen-1-one.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to this compound. What are the potential causes and how can I fix it?
-
Answer: Low yield is a frequent problem when scaling up. Several factors could be responsible:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and properly activated. For larger scale reactions, consistent activation is key.
-
Poor Quality Diodomethane: Impurities in diiodomethane can quench the organozinc reagent. Use freshly distilled or high-purity diiodomethane, especially for large-scale synthesis where the impact of impurities is magnified.
-
Presence of Moisture: The Simmons-Smith reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). On a larger scale, ensuring a completely anhydrous environment can be more challenging.
-
Inadequate Temperature Control: While the reaction is often performed at room temperature or reflux, the initial formation of the carbenoid might require specific temperature management. Exothermic reactions can be an issue at scale, and localized overheating can lead to side reactions. Gradual temperature increases may be necessary to initiate the reaction.
-
Insufficient Stirring: In the heterogeneous Simmons-Smith reaction, efficient stirring is crucial to ensure proper mixing of the reagents, especially the solid zinc-copper couple. Inadequate agitation on a larger scale can lead to localized "hot spots" and incomplete reaction.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
-
Answer: Side reactions become more prevalent at a larger scale. Common side products and their mitigation strategies include:
-
Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or other heteroatoms if present in the starting material or as additives.[1] This is more likely with excess reagent or prolonged reaction times.
-
Formation of Zinc Iodide Adducts: The Lewis acidic byproduct, zinc iodide (ZnI₂), can catalyze side reactions or complicate purification. Adding excess diethylzinc can scavenge the ZnI₂, forming the less acidic ethylzinc iodide.[1] Alternatively, quenching the reaction with pyridine can also sequester ZnI₂.[1]
-
Unreacted Starting Material: Incomplete conversion is a common issue. See "Issue 1" for troubleshooting low reactivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Simmons-Smith cyclopropanation of 2-cyclohexen-1-one is a widely used and scalable method.[1] This reaction involves an organozinc carbenoid that reacts with the alkene to form the cyclopropane ring stereospecifically. Modifications such as the Furukawa modification, which uses diethylzinc instead of a zinc-copper couple, can improve reactivity and are suitable for scaling up.[1]
Q2: How can I improve the diastereoselectivity of the cyclopropanation?
A2: The Simmons-Smith reaction is generally subject to steric effects, with the cyclopropanation occurring on the less hindered face of the double bond. If your substrate has a directing group, such as a hydroxyl group, the zinc can coordinate with it, directing the cyclopropanation to the same face.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: When scaling up, several safety precautions are critical:
-
Diodomethane: It is a toxic and volatile liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Diethylzinc: This reagent is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper techniques.
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Pressure Build-up: The reaction may produce gaseous byproducts. Ensure the reaction vessel is properly vented.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place away from incompatible substances and sources of ignition. The container should be tightly closed.
Quantitative Data
The following table summarizes typical yields for the synthesis of this compound and related compounds using different cyclopropanation methods.
| Starting Material | Method | Scale | Yield (%) | Reference |
| 2-Cyclohexen-1-one | Simmons-Smith (Zn-Cu, CH₂I₂) | Lab Scale | ~70-80% | General Literature |
| 2-Cyclohexen-1-one | Furukawa (Et₂Zn, CH₂I₂) | Gram Scale | 67% | [2] |
| Cyclohexene | Simmons-Smith (Zn-Cu, ICH₂ZnI) | Not Specified | High | [1] |
| (R)-1,2-epoxyhex-5-ene | Intramolecular Cyclopropanation | Multi-kilogram | High | [3] |
| 2-ethyl-3-methyl-7-oxathis compound | Fragmentation | 17.7 g | 91% | [4] |
| Ketal 7 | Deprotection | 5.03 g | 91% | [5][6] |
Experimental Protocols
1. Gram-Scale Synthesis of this compound via Furukawa Modification
This protocol is adapted from procedures for similar cyclopropanations on a gram scale.[2]
-
Reagents:
-
2-Cyclohexen-1-one (e.g., 5.0 g, 52 mmol)
-
Diethylzinc (1.0 M in hexanes, 114 mL, 114 mmol)
-
Diiodomethane (9.2 mL, 114 mmol)
-
Anhydrous dichloromethane (DCM) (200 mL)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.
-
Slowly add diethylzinc solution to the cooled DCM.
-
Add diiodomethane dropwise to the diethylzinc solution over 30 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2-cyclohexen-1-one in anhydrous DCM (100 mL).
-
Add the 2-cyclohexen-1-one solution dropwise to the reaction mixture at 0 °C over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
2. Purification of this compound
-
Vacuum Distillation: For larger quantities, vacuum distillation is an effective purification method. The boiling point of this compound is approximately 78-80 °C at 20 mmHg.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is recommended.
Visualizations
Caption: Troubleshooting workflow for scaling up the synthesis of this compound.
Caption: Key steps in the Simmons-Smith synthesis of this compound.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preventing rearrangement reactions of Bicyclo[4.1.0]heptyl cations
Welcome to the technical support center for researchers working with bicyclo[4.1.0]heptyl systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the rearrangement reactions of bicyclo[4.1.0]heptyl cations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant amounts of rearranged cycloheptenyl products in my reaction involving a bicyclo[4.1.0]heptyl system?
A: The bicyclo[4.1.0]heptyl cation is a non-classical carbocation, often described as a bicyclobutenium or cyclohept-3-ene(3,1,4-deloc)ylium ion. This intermediate is prone to a rapid, pseudo-degenerate skeletal rearrangement.[1] The initially formed cation can either be trapped by a nucleophile to give the desired bicyclo[4.1.0]heptyl product or rearrange to a more stable homoallylic cycloheptenyl cation, which is then trapped. The balance between these two pathways is highly sensitive to reaction conditions.
Q2: My primary issue is the low yield of the desired unrearranged product. How can I minimize the cation rearrangement?
A: To favor the formation of the unrearranged bicyclo[4.1.0]heptyl product, you must facilitate the nucleophilic trapping of the initial cation intermediate before it has time to rearrange. Key strategies include:
-
Choice of Solvent: Avoid highly ionizing, non-nucleophilic solvents. These solvents stabilize the carbocation, allowing more time for rearrangement to occur. For instance, rearrangement is more significant in trifluoroethanol (~40%) compared to acetic acid (~35%).[1] A more nucleophilic solvent can trap the cation faster.
-
Nucleophile Concentration & Reactivity: Use a highly reactive nucleophile at a sufficient concentration. This increases the rate of the trapping reaction, making it more competitive with the rearrangement process.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, which may have a higher activation energy than the direct nucleophilic attack.
Q3: How do substituents on the bicyclo[4.1.0]heptane ring affect cation stability and the propensity for rearrangement?
A: Substituents play a critical role in the stability and reaction pathways of the cation.
-
Electron-donating groups can stabilize the initial carbocation, but their position is crucial.
-
Electron-withdrawing groups can destabilize the cation, potentially accelerating rearrangement to a more stable structure. The electronic structure of substituted bicyclo[4.1.0]heptane derivatives shows a correlation between substituent effects and molecular orbital energies, which influences bond lengths and stability.[2]
-
Steric hindrance from bulky substituents can also influence the course of the reaction, potentially favoring rearrangement if the direct nucleophilic attack is sterically hindered.[2] For phenyl-substituted systems, rearrangement pathways can become more competitive with direct nucleophilic attack, leading to a loss of stereoselectivity.[3]
Q4: What is the expected stereochemical outcome, and how can I control it?
A: Nucleophilic capture of the non-classical bicyclo[4.1.0]heptyl cation often shows a preference for the cis-diastereomer. For example, in one study, the capture of the cation intermediate resulted in an approximate 6:1 ratio of the cis- to trans-diastereomeric products.[1] The conformational preferences of the bicyclo[4.1.0]heptane system, where the endo-envelope conformer is often preferred, can influence the regioselectivity and stereoselectivity of reactions.[2] To maximize stereoselectivity, conditions should be chosen to favor direct nucleophilic attack on the initially formed, unrearranged cation, as the rearrangement process can lead to a mixture of intermediates and a loss of stereochemical control.[3]
Data Summary: Solvent Effects on Rearrangement
The choice of solvent is a critical factor in controlling the degree of rearrangement. More ionizing and less nucleophilic solvents tend to promote rearrangement.
| Starting Material System | Solvent | % Rearranged Product | Product Ratio (Unrearranged) | Reference |
| A bicyclo[4.1.0]heptyl system | Acetic Acid | ~35% | Not Specified | [1] |
| Deuterated bicyclo[4.1.0]heptyl dinitrobenzoate | Trifluoroethanol (CF3CD2OD) | ~39-40% | Not Specified | [1] |
| Bicyclo[4.1.0]heptan-2-ol dinitrobenzoate | Aqueous Acetone | Not Specified | ~5-6:1 (cis:trans) | [1] |
Visual Guides
Reaction Pathway of Bicyclo[4.1.0]heptyl Cation
The following diagram illustrates the competitive pathways of nucleophilic trapping and rearrangement for a bicyclo[4.1.0]heptyl cation generated during a solvolysis reaction.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Bicyclo[4.1.0]heptan-2-one
For researchers, scientists, and professionals in drug development, the bicyclo[4.1.0]heptan-2-one core is a valuable structural motif. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides an objective comparison of three prominent methods for the synthesis of this compound: the Corey-Chaykovsky Reaction, the Simmons-Smith Reaction, and a Palladium-Catalyzed Intramolecular Cyclopropanation.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Stereoselectivity |
| Corey-Chaykovsky Reaction | 2-Cyclohexen-1-one | Trimethylsulfoxonium iodide, NaH, DMSO | ~60-88% | Room temperature, 2-12 hours | Generally good, favors attack from the less hindered face |
| Simmons-Smith Reaction (Furukawa Mod.) | 1-Trimethylsilyloxycyclohexene | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | ~77-83% (for the cyclopropanated silyl enol ether) | 0°C to room temperature, 12 hours | High, stereospecific syn-addition |
| Palladium-Catalyzed Cyclopropanation | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione and β-styryl bromide | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | Good (product is a substituted bicyclo[4.1.0]heptene) | Refluxing THF | High, diastereoselective |
Reaction Pathways and Experimental Insights
This section delves into the detailed mechanisms and experimental protocols for each synthesis method, providing a practical foundation for laboratory application.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a widely used method for the synthesis of cyclopropanes from α,β-unsaturated ketones.[1][2] The reaction proceeds via the 1,4-conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3] The use of dimethyloxosulfonium methylide, generated from trimethylsulfoxonium iodide, is common for this transformation.[1]
Experimental Protocol:
A solution of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (DMSO) is prepared. To this solution is added 2-cyclohexen-1-one (1.0 eq), followed by a solution of potassium tert-butoxide (1.65 eq) in DMSO. The reaction mixture is stirred at room temperature for approximately 2 hours. Following the reaction, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[4]
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and stereospecific method for cyclopropanation of alkenes.[5][6] The reaction typically involves an organozinc carbenoid, which adds a methylene group in a concerted, syn-fashion to the double bond.[7] For α,β-unsaturated ketones like 2-cyclohexen-1-one, it is often advantageous to first convert the ketone to its corresponding silyl enol ether, such as 1-trimethylsilyloxycyclohexene. This enhances the electron density of the double bond, facilitating the cyclopropanation. The subsequent hydrolysis of the silyl ether yields the desired this compound. A common modification, the Furukawa modification, utilizes diethylzinc and diiodomethane, which can offer improved reactivity and reproducibility.[8]
Experimental Protocol:
Under a nitrogen atmosphere, a solution of diethylzinc (2.0 eq) in dichloromethane (CH₂Cl₂) is cooled to 0°C. A solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ is added dropwise. The resulting mixture is stirred at room temperature for 2 hours. The solution is then cooled to -10°C, and a solution of diiodomethane (2.0 eq) in CH₂Cl₂ is added dropwise. After stirring until the solution becomes clear, a solution of 1-trimethylsilyloxycyclohexene (1.0 eq) in CH₂Cl₂ is added at -10°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a solution of sodium bicarbonate and EDTA, followed by ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic phases are concentrated, and the residue is purified by flash column chromatography to afford 1-trimethylsilyloxybicyclo[4.1.0]heptane.[9] This intermediate is then subjected to acidic workup (e.g., with 1N HCl) to yield this compound.[4]
Palladium-Catalyzed Intramolecular Coupling-Cyclization
This method offers a diastereoselective route to substituted bicyclo[4.1.0]heptene derivatives, which can serve as precursors to this compound.[10] The reaction involves an intramolecular coupling and cyclization of a suitably functionalized diene in the presence of a palladium catalyst. While this method does not directly yield the target ketone, it provides a powerful strategy for constructing the core bicyclic system with high stereocontrol.
Experimental Protocol:
To a mixture of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione (1.0 eq), β-styryl bromide (1.2 eq), silver(I) carbonate (1.0 eq), and potassium carbonate (3.0 eq) in refluxing tetrahydrofuran (THF) is added a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction mixture is heated at reflux until the starting material is consumed. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the 2-styryl-substituted bicyclo[4.1.0]hept-3-ene product.[10] Further synthetic transformations, such as ozonolysis or oxidation, would be required to convert this intermediate to this compound.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the research, including desired scale, stereochemical outcome, and available starting materials and reagents. The Corey-Chaykovsky reaction offers a direct and relatively simple approach from a readily available starting material. The Simmons-Smith reaction, particularly when applied to a silyl enol ether, provides a highly stereospecific route. The palladium-catalyzed intramolecular cyclization, while more complex and indirect, offers excellent diastereoselectivity for the synthesis of substituted bicyclo[4.1.0]heptane systems, which can be valuable for the synthesis of complex target molecules. Careful consideration of the experimental data and protocols presented in this guide will aid researchers in selecting the most appropriate method for their synthetic goals.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Bicyclo[4.1.0]heptan-2-one and Bicyclo[3.1.0]hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Bicyclo[4.1.0]heptan-2-one and Bicyclo[3.1.0]hexan-2-one, two important bicyclic ketones in organic synthesis. The difference in their ring strain and size leads to distinct chemical behaviors, which are explored here through a review of key chemical transformations supported by available experimental data.
Introduction
Bicyclo[n.1.0]alkan-2-ones are a class of compounds characterized by a cyclopropane ring fused to a larger carbocycle containing a ketone. The inherent ring strain of the three-membered ring, coupled with the reactivity of the carbonyl group, makes these molecules versatile intermediates in the synthesis of complex organic scaffolds. This guide focuses on a comparative analysis of two members of this family: this compound (a 6/3 fused system) and Bicyclo[3.1.0]hexan-2-one (a 5/3 fused system). The difference in the size of the larger ring significantly influences the stability and reaction pathways of these molecules.
| Compound | Structure | Molar Mass ( g/mol ) | CAS Number |
| This compound | 110.15 | 5771-58-4 | |
| Bicyclo[3.1.0]hexan-2-one | 96.13 | 4160-49-0 |
Photochemical Reactivity
The photochemical behavior of these two ketones highlights the influence of ring size on their reaction pathways. Upon UV irradiation, both molecules can undergo rearrangements involving the cyclopropane ring, but they lead to different product types.
Bicyclo[3.1.0]hexan-2-one can undergo two primary photochemical reactions:
-
Cyclopropane Ring Opening: This pathway involves the cleavage of the internal C-C bond of the cyclopropane ring, followed by a hydrogen shift, to yield a cyclohexenone derivative.
-
Norrish Type I Cleavage: This involves cleavage of the bond alpha to the carbonyl group, leading to the formation of an unsaturated aldehyde. This pathway is more prominent when the C3 position is substituted.
This compound , on the other hand, is known to undergo β-cleavage of the cyclopropane ring upon photolysis, which can lead to the formation of a biradical intermediate that can then rearrange to various products.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction for converting ketones into esters (or lactones from cyclic ketones) using a peroxy acid. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
For both this compound and Bicyclo[3.1.0]hexan-2-one, the migration of the more substituted bridgehead carbon is expected to be favored, leading to the formation of a bicyclic lactone with an oxygen atom inserted between the carbonyl carbon and the bridgehead carbon. However, the difference in ring strain could influence the reaction rates and yields.
| Reactant | Expected Major Product | Migrating Group |
| This compound | 3-Oxabicyclo[5.1.0]octan-2-one | Secondary (Bridgehead) |
| Bicyclo[3.1.0]hexan-2-one | 3-Oxathis compound | Secondary (Bridgehead) |
Experimental Protocol: Baeyer-Villiger Oxidation of a Bicyclic Ketone
This protocol is a general procedure and may require optimization for each specific substrate.
-
Dissolution: Dissolve the bicyclic ketone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), portion-wise to the stirred solution. The reaction is often buffered with a solid base like sodium bicarbonate to neutralize the carboxylic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy excess peroxy acid.
-
Extraction: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be purified by column chromatography on silica gel.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in these bicyclic systems to the corresponding alcohol can proceed with varying degrees of stereoselectivity, depending on the reducing agent and the steric environment of the carbonyl group.
For Bicyclo[3.1.0]hexan-2-one , reduction with sodium borohydride in the presence of cerium(III) chloride (Luche reduction) has been reported to proceed with high stereoselectivity, favoring attack of the hydride from the more hindered concave face to give the exo-alcohol in excellent yield.
For This compound , the stereochemical outcome of the reduction is less documented in direct comparative studies. However, hydride attack is generally expected to occur from the less sterically hindered face.
| Reactant | Reducing Agent | Major Product (Stereochemistry) |
| This compound | NaBH₄ | Bicyclo[4.1.0]heptan-2-ol (likely endo major isomer) |
| Bicyclo[3.1.0]hexan-2-one | NaBH₄, CeCl₃ | exo-Bicyclo[3.1.0]hexan-2-ol |
Experimental Protocol: Sodium Borohydride Reduction of a Bicyclic Ketone
-
Dissolution: Dissolve the bicyclic ketone (1.0 equivalent) in a protic solvent, typically methanol or ethanol, in a round-bottom flask at 0 °C.
-
Hydride Addition: Add sodium borohydride (NaBH₄) (1.0 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by column chromatography or distillation.
Acid-Catalyzed Rearrangements
The behavior of these bicyclic ketones under acidic conditions is markedly different, primarily due to the varying degrees of ring strain and the different carbocation rearrangement pathways available to each system.
This compound and its derivatives, upon treatment with acid, can undergo rearrangement involving the cleavage of the cyclopropane ring to form seven-membered ring products, such as cycloheptenone or cycloheptenol derivatives.
Bicyclo[3.1.0]hexan-2-one , being more strained, can undergo more complex rearrangements. Acid-catalyzed processes can lead to ring-opened cyclopentenyl products or even rearrangement to other bicyclic systems like bicyclo[2.1.1]hexanes through a pinacol-type rearrangement of a diol precursor.
Conclusion
The reactivity of this compound and Bicyclo[3.1.0]hexan-2-one is significantly influenced by the size of the larger fused ring. The higher ring strain in the bicyclo[3.1.0]hexane system often leads to more complex rearrangement pathways under both photochemical and acidic conditions. In contrast, the bicyclo[4.1.0]heptane system tends to undergo reactions that lead to the formation of seven-membered rings. While general reactivity patterns for reactions like Baeyer-Villiger oxidation and carbonyl reduction can be predicted, the specific stereochemical and regiochemical outcomes can be unique to each system, underscoring the importance of experimental validation in the application of these versatile building blocks in chemical synthesis. Further research into direct comparative studies would be beneficial for a more detailed quantitative understanding of their relative reactivities.
Comparative Guide to the Reaction Mechanisms of Bicyclo[4.1.0]heptan-2-one: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational studies on various reaction mechanisms of Bicyclo[4.1.0]heptan-2-one and its derivatives. The inherent strain of the fused cyclopropane and cyclohexanone rings in this bicyclic ketone makes it a versatile substrate for a variety of transformations, including photochemical rearrangements, metal-catalyzed isomerizations, and thermal reactions. Understanding the underlying mechanisms of these reactions is crucial for controlling product selectivity and designing novel synthetic pathways in drug discovery and development.
This guide summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the reaction pathways to offer a clear and objective comparison of the different mechanistic possibilities.
Data Presentation: Comparison of Reaction Mechanisms
The following table summarizes the key findings from computational studies on different reaction mechanisms of this compound and its analogues.
| Reaction Type | Substrate | Computational Method | Key Findings | Reference |
| Nickel-Catalyzed Rearrangement | 1-Acyl-2-vinyl-bicyclo[4.1.0]heptan-2-one derivatives | B3LYP-D3-COSMO/def2-TZVP | The reaction proceeds via a multi-step mechanism involving oxidative addition of the vinylcyclopropane to the Ni(0) catalyst, followed by a haptotropic shift and reductive elimination. The relative energies of intermediates and transition states were calculated, indicating a favorable pathway for the rearrangement to cyclopentenone derivatives. | |
| Photochemical Rearrangement | Bicyclo[4.1.0]hept-2-ene | CASSCF/MP2 with 6-31G* basis set | Direct photolysis leads to the barrierless cleavage of the cyclopropane bond, forming two singlet excited diradical intermediates. These intermediates then decay to the ground-state surface via conical intersections, leading to various products. The reaction is predicted to proceed primarily through a singlet state.[1] | [1] |
| Acid-Catalyzed Rearrangement | cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane | Not specified (focus on experimental NMR) | Solvolysis proceeds through a non-classical bicyclobutenium ion intermediate, which undergoes degenerate rearrangement before nucleophilic capture. | |
| Oxidative C-H Bond Oxygenation | Bicyclo[4.1.0]heptane | DFT (ωB97X-D/6-311++G(d,p)) | Reaction with dioxiranes proceeds via hydrogen atom abstraction (HAT). The activation free energies for HAT from different C-H bonds were calculated, showing a preference for the cis C-H bond at the C2 position due to hyperconjugative interaction with the cyclopropane ring. | |
| Thermal Rearrangement | 1-Ethenylbicyclo[4.1.0]heptane | Not specified (focus on experimental results) | Thermal rearrangement at 338°C leads to a vinylcyclopropane-to-cyclopentene rearrangement. The reaction proceeds through both suprafacial and antarafacial pathways.[2] | [2] |
Experimental and Computational Protocols
Nickel-Catalyzed Rearrangement of 1-Acyl-2-vinylcyclopropanes
Experimental Protocol: A general procedure for the nickel-catalyzed rearrangement involves the following steps:
-
In a glovebox, a vial is charged with the vinylcyclopropane substrate, a nickel precatalyst (e.g., Ni(cod)₂), and an N-heterocyclic carbene (NHC) ligand in a suitable solvent (e.g., toluene).
-
The vial is sealed and heated to the desired temperature (e.g., 80-120 °C) for a specified time.
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Computational Methodology: The computational study of this reaction was performed using Density Functional Theory (DFT).
-
Software: Gaussian program package.
-
Functional: B3LYP with Grimme's D3 dispersion correction.
-
Basis Set: def2-TZVP for all atoms.
-
Solvation Model: The COSMO solvation model was used to account for the solvent effects of toluene.
-
Procedure: Geometries of reactants, intermediates, transition states, and products were fully optimized. Frequency calculations were performed to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The intrinsic reaction coordinate (IRC) method was used to confirm that the transition states connect the correct reactants and products.
Photochemical Rearrangement of Bicyclo[4.1.0]hept-2-ene
Experimental Protocol: A typical experimental setup for the direct photolysis of a bicyclo[4.1.0]heptane derivative involves:
-
A solution of the bicyclo[4.1.0]hept-2-ene in a suitable solvent (e.g., hexane) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a period of time.
-
The reaction vessel is placed in a photochemical reactor equipped with a specific light source (e.g., a low-pressure mercury lamp for 185 nm or a medium-pressure mercury lamp with filters for other wavelengths).
-
The reaction is irradiated for a set period, and the progress is monitored by GC or NMR.
-
After the reaction, the solvent is evaporated, and the products are separated and identified using standard analytical techniques.
Computational Methodology: The photochemical reaction mechanism was investigated using a multi-reference ab initio method.
-
Software: Gaussian program package.
-
Method: Complete Active Space Self-Consistent Field (CASSCF) followed by a second-order Møller-Plesset perturbation theory (MP2) correction.
-
Basis Set: 6-31G*.
-
Procedure: The ground state (S₀) and excited states (S₁, T₁, T₂) potential energy surfaces were explored. Geometries of minima and transition states were optimized at the CASSCF level. The energies were then corrected for dynamic electron correlation using the MP2 method. Conical intersections between different electronic states were located to understand the radiationless decay pathways.
Visualizations of Reaction Pathways
Nickel-Catalyzed Vinylcyclopropane Rearrangement
Caption: Ni-catalyzed rearrangement of a this compound derivative.
Photochemical Ring Opening of Bicyclo[4.1.0]heptane Skeleton
Caption: Photochemical ring-opening mechanism of the bicyclo[4.1.0]heptane system.
Acid-Catalyzed Rearrangement via Bicyclobutenium Ion
Caption: Acid-catalyzed rearrangement of a bicyclo[4.1.0]heptane derivative.
This guide provides a foundational understanding of the complex reaction mechanisms of this compound. The computational data and mechanistic visualizations presented herein can aid researchers in predicting reaction outcomes, optimizing reaction conditions, and developing novel synthetic strategies for this important class of molecules.
References
Bicyclo[4.1.0]heptane Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.1.0]heptane scaffold is a privileged structural motif found in numerous biologically active compounds, spanning applications from agriculture to medicine. This guide provides a comparative overview of the biological activities of various bicyclo[4.1.0]heptane derivatives, focusing on their herbicidal, melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and antiviral properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in research and development efforts.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant application of bicyclo[4.1.0]heptane derivatives is in the development of herbicides. Certain derivatives, particularly those with a triketone functionality, act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of foliage and eventual plant death.[2][3]
Comparative Herbicidal Activity
The herbicidal efficacy of bicyclo[4.1.0]heptane-2,4-dione derivatives has been demonstrated against various weeds. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzoyl ring significantly influence the herbicidal activity and crop safety.
| Compound ID | Structure | Target Weeds | Key Findings | Reference |
| 1 | 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione | Broadleaf and grass weeds | Highly active but caused severe damage to corn. | [1] |
| 2 | (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione | Broadleaf and grass weeds | Good combination of high herbicidal activity and corn safety. | [1] |
Experimental Protocol: 4-HPPD Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds against HPPD, based on a coupled-enzyme assay.[2]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against HPPD.
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
4-hydroxyphenylpyruvate (HPPA) as the substrate
-
Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme
-
FeSO4
-
Sodium ascorbate
-
HEPES buffer (pH 7.0)
-
Test compounds (bicyclo[4.1.0]heptane derivatives)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO4, and 2 mM sodium ascorbate.
-
Add a sufficient amount of HGD to the reaction mixture.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding a pre-determined concentration of AtHPPD and HPPA.
-
Monitor the formation of maleylacetoacetate by measuring the increase in absorbance at 318 nm over time.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Mechanism of Action Workflow
Caption: Workflow of HPPD inhibition by bicyclo[4.1.0]heptane derivatives.
MCHR1 Antagonist Activity: A Potential Treatment for Obesity
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and feeding behavior. Antagonists of the MCH receptor 1 (MCHR1) are being investigated as potential therapeutic agents for the treatment of obesity.[4] Bicyclo[4.1.0]heptane and related bicyclo[3.1.0]hexane derivatives have emerged as promising scaffolds for the development of potent and selective MCHR1 antagonists.[4][5][6]
Comparative MCHR1 Antagonist Activity
Researchers have synthesized and evaluated a range of bicyclic derivatives for their MCHR1 binding affinity and functional antagonism. A key challenge in the development of these compounds is mitigating off-target effects, such as hERG liability, which can lead to cardiac toxicity.[6]
| Compound Class | Key Features | MCHR1 Activity | hERG Liability | Reference |
| Biphenylamine MCHR1 Antagonists | Original lead compounds | Potent | Potential mutagenic liability | [4] |
| Bicyclo[4.1.0]heptane Derivatives | Replacement for the central phenyl ring | Similar binding mode and activity to biphenylamines | Reduced mutagenic potential | [4] |
| Bicyclo[3.1.0]hexane and Bicyclo[4.1.0]heptane Derivatives with Polar Heteroaryl Groups | Incorporation of polar groups | Retained MCH R1 activity | Greatly attenuated hERG liabilities | [6] |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of test compounds for the MCHR1.
Materials:
-
Cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]-MCH).
-
Unlabeled MCH for determining non-specific binding.
-
Test compounds (bicyclo[4.1.0]heptane derivatives).
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the MCHR1-expressing cell membranes with the radioligand and varying concentrations of the test compound.
-
In parallel, incubate membranes with the radioligand and a high concentration of unlabeled MCH to determine non-specific binding.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To measure the ability of an antagonist to block MCH-induced increases in intracellular calcium.
Materials:
-
MCHR1-expressing cells (e.g., CHO cells).
-
MCH.
-
Test compounds.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
Load the MCHR1-expressing cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of MCH.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.
-
Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.
MCHR1 Signaling Pathway
Caption: MCHR1 signaling pathways and antagonism by bicyclo[4.1.0]heptane derivatives.
Antiviral Activity: Nucleoside Analogues
Carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template have been synthesized and evaluated for their antiviral properties. These conformationally locked analogues are designed to mimic natural nucleosides and interfere with viral replication.
Antiviral Activity Data
One study reported the synthesis of two families of enantiomerically pure carbocyclic nucleoside analogues based on a functionalized bicyclo[4.1.0]heptane scaffold. While most of the synthesized compounds did not show significant antiviral activity, one derivative exhibited moderate activity against coxsackie B4 virus.[7][8]
| Compound ID | Structure | Virus | EC50 | Selectivity Index (SI) | Reference |
| 3d | 1,2,3-triazole analogue | Coxsackie B4 virus | 9.4 µg/mL | 8.4 | [7][8] |
Experimental Protocol: Antiviral Assay (CPE Inhibition)
The following is a general protocol for assessing the antiviral activity of compounds by measuring the inhibition of the cytopathic effect (CPE).[9]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus (e.g., HeLa cells for coxsackie virus).
-
Virus stock.
-
Test compounds.
-
Cell culture medium.
-
Crystal violet solution.
-
Microplate reader.
Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with the virus in the presence of the different concentrations of the test compound.
-
Include virus-infected untreated cells (virus control) and uninfected cells (cell control).
-
Incubate the plates until the virus control wells show a clear cytopathic effect.
-
Fix the cells and stain them with crystal violet.
-
Elute the dye and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
Antiviral Mechanism of Action Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Confirming the Structure of Bicyclo[4.1.0]heptan-2-one via Comparative Analysis
A comprehensive guide for researchers, utilizing ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry to elucidate and confirm the bicyclic ketone structure of Bicyclo[4.1.0]heptan-2-one. This guide provides a comparative analysis with the well-characterized Bicyclo[2.2.1]heptan-2-one (Norcamphor), offering detailed experimental protocols and tabulated spectral data for verification.
The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For cyclic and bicyclic systems, where isomers are numerous and subtle structural variations can drastically alter chemical and biological properties, a multi-faceted spectroscopic approach is indispensable. This guide details the application of key spectroscopic techniques to verify the structure of this compound, a bicyclic ketone with a fused cyclopropane and cyclohexanone ring system.
To provide a clear benchmark for the interpretation of its spectral data, a direct comparison is made with Bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor, a well-documented bicyclic ketone. The juxtaposition of their spectral characteristics highlights the unique structural features of the [4.1.0] bicyclic system.
Comparative Spectroscopic Data
The structural differences between this compound and Norcamphor are clearly reflected in their respective spectroscopic data. The following tables summarize the key quantitative findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 0.8 - 2.5 | Multiplet | Cyclopropyl and Cyclohexyl Protons |
| Norcamphor | 1.2 - 2.8 | Multiplet | Methylene and Methine Protons |
| 2.6 - 2.8 | Multiplet | Bridgehead Protons |
Note: Specific peak assignments for this compound can be complex due to overlapping signals in the aliphatic region. Two-dimensional NMR techniques are often employed for definitive assignments.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~210 | C=O (Carbonyl) |
| 15 - 45 | Aliphatic Carbons | |
| Norcamphor | ~218 | C=O (Carbonyl) |
| 25 - 50 | Aliphatic Carbons |
Table 3: Key IR Absorption Bands
| Compound | Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| This compound | ~1710 | Strong | C=O Stretch |
| 2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) | |
| Norcamphor | ~1745 | Strong | C=O Stretch (Strained Ring) |
| 2870 - 2960 | Medium-Strong | C-H Stretch (Aliphatic) |
Note: The carbonyl stretching frequency is a key diagnostic tool. The lower frequency in this compound compared to Norcamphor is indicative of less ring strain at the carbonyl group.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 110.07 | 82, 67, 54 |
| Norcamphor | 110.07 | 95, 82, 67 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the bicyclic ketone sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a spectral width of 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 0-220 ppm.
-
Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
-
For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using an FTIR spectrometer.
-
A background spectrum of the empty sample holder (or pure KBr plates/pellet) is first acquired.
-
The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components.
-
The separated components are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
-
Workflow for Spectroscopic Structure Confirmation
The logical flow of experiments and data analysis for confirming the structure of a target molecule like this compound is crucial. This workflow ensures a systematic and thorough investigation, leading to an unambiguous structural assignment.
A Comparative Guide to the Efficacy of Catalysts in Bicyclo[4.1.0]heptane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the bicyclo[4.1.0]heptane scaffold, a key structural motif in numerous natural products and pharmaceutical agents, has been the subject of extensive research. The efficacy of this synthesis is highly dependent on the choice of catalyst, with different systems offering varying degrees of yield, selectivity, and substrate scope. This guide provides an objective comparison of the performance of several key catalytic systems for the synthesis of bicyclo[4.1.0]heptane and its derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of bicyclo[4.1.0]heptane and its derivatives. The data highlights the strengths and weaknesses of each system in terms of yield, and stereoselectivity.
| Catalyst System | Substrate | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Simmons-Smith | Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | - | - | - | [1] |
| Diethylzinc, Diiodomethane | 1-Trimethylsilyloxycyclohexene | 1-Trimethylsilyloxybicyclo[4.1.0]heptane | - | - | - | [2] |
| Diethylzinc, Diiodomethane | Substituted Cyclohexene | Cyclopropanol derivative | 82 | - | - | [3] |
| Phase Transfer Catalysis | Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 38.8 | - | - | [4] |
| Palladium Catalysis | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | 2-Styryl-substituted bicyclo[4.1.0]heptene | 72-80 | Exclusive | - | [2] |
| Rhodium Catalysis | Electron-deficient alkenes | Substituted cyclopropanes | 75-89 | >97:3 | 95-98 | [5] |
| [2.2]Paracyclophane derivative | Desymmetrized product | 77 | >30:1 | 95 | ||
| Copper Catalysis | 2,5-Dimethyl-2,4-hexadiene | Substituted cyclopropane | up to 90 | - | up to 90 | |
| Styrene | Phenylcyclopropane | High | - | up to 98.6 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Simmons-Smith Cyclopropanation of a Cyclohexene Derivative
This protocol describes the cyclopropanation of a silylated cyclohexene derivative using diethylzinc and diiodomethane, a modification of the classic Simmons-Smith reaction.[2]
Materials:
-
1-Trimethylsilyloxycyclohexene
-
Diethyl ether (anhydrous)
-
Diethylzinc
-
Diiodomethane
-
N,N-dimethylformamide (DMF)
-
Iron(III) chloride
-
Hydrochloric acid (1 N)
-
Chloroform
-
Saturated sodium hydrogen carbonate solution
-
Saturated sodium chloride solution
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a rubber septum.
-
The flask is charged with 130 mL of diethyl ether, 17.0 g (0.100 mole) of 1-trimethylsilyloxycyclohexene, and 18.5 g (0.146 mole) of diethylzinc, added via syringe.
-
The solution is stirred at room temperature while 40.2 g (0.150 mole) of diiodomethane is added slowly from a dropping funnel over 1 hour.
-
The reaction mixture is stirred and heated under reflux for 8 hours.
-
After cooling in an ice-water bath, the reaction is quenched by the dropwise addition of 5.4 mL of saturated aqueous ammonium chloride.
-
The resulting mixture is filtered, and the filtrate is washed, dried, and concentrated to yield 1-trimethylsilyloxybicyclo[4.1.0]heptane.
-
For ring-opening to the corresponding cycloheptenone, the product is dissolved in DMF and treated with iron(III) chloride at 0-5°C.[2]
Palladium-Catalyzed Intramolecular Cyclopropanation
This method details the synthesis of a 2-styryl-substituted bicyclo[4.1.0]heptene via a palladium-catalyzed intramolecular coupling-cyclization.[2]
Materials:
-
Pd(PPh₃)₄
-
(E)-(2-bromovinyl)benzene
-
Potassium carbonate
-
Silver carbonate
-
3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried 100 mL round-bottom flask, add Pd(PPh₃)₄ (23.0 mg, 0.02 mmol), (E)-(2-bromovinyl)benzene (0.37 g, 2.0 mmol), potassium carbonate (0.41 g, 3.0 mmol), and silver carbonate (0.28 g, 1.0 mmol).
-
The flask is evacuated and filled with nitrogen three times.
-
A solution of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione in anhydrous THF is added via syringe.
-
The reaction mixture is heated to reflux and stirred for the specified time.
-
After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired bicyclo[4.1.0]heptene.[2]
Phase Transfer Catalysis for Dichlorocyclopropanation
This protocol describes the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene using a phase transfer catalyst.[4]
Materials:
-
Cyclohexene
-
Chloroform
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase transfer catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexene, chloroform, and 50% aqueous sodium hydroxide.
-
Add a catalytic amount of benzyltriethylammonium chloride.
-
Stir the biphasic mixture vigorously at room temperature.
-
The reaction progress can be monitored by TLC or GC.
-
Upon completion, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation.[4]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for catalyst screening and a representative signaling pathway for a palladium-catalyzed cyclopropanation.
Caption: A generalized experimental workflow for screening catalysts in Bicyclo[4.1.0]heptane synthesis.
Caption: Proposed mechanism for the Palladium-catalyzed synthesis of a Bicyclo[4.1.0]heptene derivative.[2]
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Bicyclo[4.1.0]heptan-2-one: A Guide to Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical entities is paramount. This guide provides a comprehensive overview of the current analytical methodologies for Bicyclo[4.1.0]heptan-2-one and outlines a framework for method validation, addressing a notable gap in readily available, specific validated quantitative methods for this compound. While existing literature primarily identifies this compound and its derivatives within complex matrices like plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), detailed validation data remains scarce. This guide, therefore, focuses on the reported identification methods and presents a generalized workflow for developing and validating a robust quantitative analytical method.
Existing Analytical Approaches: A Comparative Overview
The primary technique reported for the analysis of this compound and its related structures is GC-MS. This is likely due to the compound's volatility, which makes it amenable to gas chromatography. High-Performance Liquid Chromatography (HPLC) methods have been mentioned in the analysis of extracts containing bicyclic compounds, but specific methods for this compound are not detailed in the available literature.
Below is a summary of instrumental parameters used in the identification of this compound and its derivatives by GC-MS, as extracted from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | Gas Chromatograph with Mass Spectrometer | GC-MS | Temperature Programmable Inlet (TPI)-GC/MS |
| Column | Fused silica capillary Elite-1 | Not specified | Not specified |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.21 ml/min | Not specified | 45.3 cm³/s |
| Injector Temperature | Not specified | 280°C | 240°C |
| Oven Temperature Program | 60°C (3 min) to 280°C (22 min increment) | Isothermal at 45°C | 40°C (4 min) to 280°C at 20°C/min, hold for 13 min |
| Ion Source Temperature | Not specified | 250°C | 200°C |
| Interface Temperature | Not specified | 260°C | 200°C |
| Ionization Mode | Not specified | Electron Ionization | Not specified |
| Mass Range (m/z) | Not specified | Not specified | 50-600 |
| Solvent/Sample Preparation | Not specified | Methanol | Not specified |
A Roadmap to Validation: Experimental Protocols
For researchers aiming to develop a quantitative method for this compound, a comprehensive validation process is crucial. The following is a generalized experimental protocol based on common industry practices for analytical method validation.
Specificity and Selectivity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank matrix (e.g., plasma, formulation buffer) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze the blank matrix spiked with this compound and potential interfering substances (e.g., related impurities, degradation products).
-
Assess peak purity using a diode-array detector (for HPLC) or by examining the mass spectra across the chromatographic peak (for GC-MS).
-
Linearity and Range
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound in the chosen matrix, spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should ideally be ≥ 0.99.
-
Accuracy (Trueness)
The closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze these QC samples against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).
-
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze the QC samples (low, medium, high) at least six times on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on at least three different days.
-
Calculate the relative standard deviation (RSD) for each concentration level. The RSD should typically be ≤ 15% (≤ 20% for the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. The LOQ should be established with acceptable precision (RSD ≤ 20%) and accuracy (recovery within ±20%).
-
Visualizing the Path to a Validated Method
The following diagram illustrates the logical workflow for the validation of an analytical method.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Bicyclo[4.1.0]heptan-2-one as a Glucose-1-Phosphate Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a bicyclo[4.1.0]heptyl analogue of glucose-1-phosphate and other known glucose-1-phosphate analogues as inhibitors of key enzymes in glycogen metabolism. The primary focus is on their potential to modulate the activity of glycogen phosphorylase and UTP:α-D-glucose-1-phosphate uridylyltransferase, crucial players in glucose homeostasis. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.
Introduction to Glucose-1-Phosphate Analogues
Glucose-1-phosphate (G1P) is a central molecule in carbohydrate metabolism, serving as the direct product of glycogenolysis, the breakdown of glycogen, and a precursor for glycogen synthesis. The enzymes governing its metabolism, primarily glycogen phosphorylase (GP) and UTP:α-D-glucose-1-phosphate uridylyltransferase (UGPase), are significant targets for therapeutic intervention, particularly in metabolic disorders like type 2 diabetes.
Glycogen phosphorylase catalyzes the rate-limiting step of glycogenolysis, releasing G1P from glycogen stores. Its inhibition is a strategy to reduce hepatic glucose output. UGPase is essential for glycogenesis, converting G1P to UDP-glucose, the activated glucose donor for glycogen synthesis. Analogues of G1P can act as competitive or allosteric inhibitors of these enzymes, offering a potential avenue for regulating blood glucose levels.
Bicyclo[4.1.0]heptan-2-one itself is a bicyclic ketone. However, a synthesized derivative, a bicyclo[4.1.0]heptyl analogue of glucose-1-phosphate, has been investigated for its potential to mimic G1P and interact with related enzymes. This guide compares this analogue with other known G1P analogues.
Comparative Performance of Glucose-1-Phosphate Analogues
The inhibitory activities of various glucose-1-phosphate analogues against glycogen phosphorylase and UTP:α-D-glucose-1-phosphate uridylyltransferase are summarized below. The data is presented to facilitate a comparative assessment of their potential as enzyme inhibitors.
Inhibitors of Glycogen Phosphorylase
| Compound/Analogue | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| Bicyclo[4.1.0]heptyl analogue of Glucose-1-Phosphate | Glycogen Phosphorylase | Not Reported | Not Reported | Data not available in the reviewed literature. |
| N-(2-naphthoyl)-N'-(β-D-glucopyranosyl)urea | Glycogen Phosphorylase | 0.4 µM[1] | - | Considered a potent glucose analogue inhibitor.[1] |
| Isofagomine | Glycogen Phosphorylase | - | 0.7 µM[1] | An iminosugar that binds strongly to the active site.[1] |
| DAB (five-membered iminosugar) | Glycogen Phosphorylase | - | 0.4-0.5 µM[1] | A natural product with significant inhibitory activity.[1] |
| Glucopyranosylidene-spiro-hydantoin | Glycogen Phosphorylase | 3-4 µM[1] | - | An efficient glucose analogue inhibitor.[1] |
| Glucopyranosylidene-spiro-thiohydantoin | Glycogen Phosphorylase | 5 µM[1] | - | Equipotent with its hydantoin analogue.[1] |
| C-(β-D-glucopyranosyl)benzimidazole | Glycogen Phosphorylase | 11 µM[1] | - | A C-glycosyl heterocycle showing moderate inhibition.[1] |
| Methyl N-(1-carboxamido-D-glucopyranosyl)carbamate | Glycogen Phosphorylase | 16 µM[1] | - | An "open" hydantoin derivative.[1] |
| Nojiritetrazole | Glycogen Phosphorylase | 53 µM[1] | - | An iminosugar-annelated heterocycle.[1] |
| CP-91149 | Human Liver Glycogen Phosphorylase a | - | 0.13 µM (in presence of 7.5 mM glucose) | Potency is enhanced by the presence of glucose.[2] |
| Caffeine | Human Liver Glycogen Phosphorylase a | - | 240 µM (in absence of glucose) | A known allosteric inhibitor.[2] |
| Theophylline | Human Liver Glycogen Phosphorylase a | - | 480 µM (in absence of glucose) | Another purine alkaloid inhibitor.[2] |
Inhibitors of UTP:α-D-glucose-1-phosphate Uridylyltransferase
| Compound/Analogue | Target Enzyme | Inhibition | Concentration | Notes |
| Bicyclo[4.1.0]heptyl analogue of Glucose-1-Phosphate | UTP:α-D-glucose-1-phosphate uridylyltransferase | 12% | 0.1 mmol L⁻¹ | Weakly binding inhibitor. |
| Salicylamide derivative (cmp #6) | UGPase and USPase | Apparent Ki < 1 µM | - | Uncompetitive inhibitor.[3] |
| Cmp #6D and #6D2 (analogs of cmp #6) | UGPase and USPase | Apparent Ki < 1 µM | - | Uncompetitive inhibitors.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a general workflow for enzyme inhibition assays.
Caption: Glycogenolysis pathway showing the points of inhibition.
References
- 1. Glucose analog inhibitors of glycogen phosphorylases as potential antidiabetic agents: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification and characterization of inhibitors of UDP-glucose and UDP-sugar pyrophosphorylases for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the Beckmann rearrangement of Bicyclo[4.1.0]heptan-2-one oxime
A detailed analysis of the Beckmann rearrangement and its alternatives for the synthesis of novel nitrogen-containing bicyclic and monocyclic scaffolds.
The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of oximes to amides. This guide provides a comparative analysis of the Beckmann rearrangement of Bicyclo[4.1.0]heptan-2-one oxime, also known as 2-norcaranone oxime, and explores alternative rearrangement methodologies. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development seeking to synthesize novel lactams and related nitrogen-containing compounds.
The Beckmann Rearrangement: An Unconventional Pathway
The Beckmann rearrangement of this compound oxime presents a unique case that deviates from the expected lactam formation. Instead of the anticipated ring expansion to a bicyclic lactam, studies have indicated that the reaction can proceed via a cyclopropyl ring-opening mechanism, particularly in the presence of hydrogen chloride. This alternative pathway is of significant interest as it provides a route to functionalized monocyclic seven-membered rings.
A key study on the Beckmann rearrangement of various cyclopropyl ketoximes, including this compound oxime, highlighted this unusual reactivity. The research suggests that the strain of the bicyclic system and the nature of the reagent can lead to the cleavage of the cyclopropane ring.
Table 1: Beckmann Rearrangement of this compound Oxime - Postulated Outcome
| Reagent(s) | Expected Product | Observed Product Type | Reference |
| PCl₅ in ether | 2-Azabicyclo[5.1.0]octan-3-one | Cyclopropyl ring-opening | [1] |
| HCl | 2-Azabicyclo[5.1.0]octan-3-one | Cyclopropyl ring-opening with HCl addition | [1] |
Experimental Protocol: General Procedure for Beckmann Rearrangement
The following is a generalized protocol for the Beckmann rearrangement of a cyclic ketoxime using phosphorus pentachloride, a common reagent for this transformation.[2][3]
-
Preparation of the Oxime: this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in an alcoholic solvent. The resulting oxime is then isolated and purified.
-
Rearrangement Reaction: The purified this compound oxime is dissolved in an inert solvent, such as diethyl ether or tetrahydrofuran.
-
The solution is cooled in an ice bath.
-
Phosphorus pentachloride (PCl₅) is added portion-wise with stirring.[2][3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or crystallization.
Caption: Beckmann Rearrangement Workflow.
Alternative Rearrangement Strategies
Several other named reactions offer pathways to rearrange ketones or their derivatives, potentially providing access to different nitrogen- or oxygen-containing heterocyclic systems. A comparative overview of these alternatives as applied to this compound is presented below. It is important to note that specific experimental data for the application of these reactions to this particular substrate is scarce in the literature. The information provided is based on the general scope and mechanism of these reactions.
Table 2: Comparison of Alternative Rearrangement Reactions
| Reaction | Substrate | Reagent(s) | Product Type | Key Features |
| Schmidt Reaction | This compound | Hydrazoic acid (HN₃) in the presence of a strong acid | Lactam | One-pot reaction from the ketone. Avoids isolation of the oxime. Hydrazoic acid is highly toxic and explosive.[4][5][6][7] |
| Baeyer-Villiger Oxidation | This compound | Peroxy acids (e.g., m-CPBA) | Lactone (cyclic ester) | Inserts an oxygen atom adjacent to the carbonyl group. Regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms.[8][9][10][11] |
| Hofmann Rearrangement | Bicyclo[4.1.0]heptane-2-carboxamide | Bromine and a strong base (e.g., NaOH) | Amine with one less carbon | The starting amide would need to be synthesized from the ketone. The product would be a bicyclic amine.[12][13] |
| Curtius Rearrangement | Bicyclo[4.1.0]heptane-2-carbonyl azide | Heat or photolysis | Isocyanate, which can be converted to an amine, urethane, or urea | The starting carbonyl azide is typically prepared from the corresponding carboxylic acid.[10][14][15] |
Experimental Protocols for Alternative Rearrangements
Schmidt Reaction (General Protocol):
-
This compound is dissolved in a suitable solvent and cooled.
-
A strong acid (e.g., sulfuric acid) is added.
-
Sodium azide is added portion-wise, leading to the in-situ formation of hydrazoic acid.
-
The reaction is stirred until completion and then worked up to isolate the lactam product.[5]
Baeyer-Villiger Oxidation (General Protocol):
-
This compound is dissolved in a chlorinated solvent (e.g., dichloromethane).
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added.[16]
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction mixture is then washed to remove the carboxylic acid byproduct and purified to yield the lactone.[16]
Hofmann Rearrangement (General Protocol):
-
Bicyclo[4.1.0]heptane-2-carboxamide (synthesized separately) is treated with a cold aqueous solution of bromine and sodium hydroxide.
-
The mixture is heated to effect the rearrangement.
-
The resulting amine is isolated, often by steam distillation or extraction.
Curtius Rearrangement (General Protocol):
-
Bicyclo[4.1.0]heptane-2-carboxylic acid is converted to its acid chloride and then to the acyl azide by reaction with sodium azide.
-
The acyl azide is then heated in an inert solvent, leading to the formation of the isocyanate with the loss of nitrogen gas.
-
The isocyanate can be trapped with water to form the amine, an alcohol to form a carbamate, or an amine to form a urea.[14]
Caption: Overview of Alternative Rearrangements.
Conclusion
The Beckmann rearrangement of this compound oxime offers a fascinating deviation from the expected reaction pathway, providing a potential route to novel ring-opened structures. While the classical outcome of lactam formation is anticipated, the propensity for cyclopropyl ring opening under certain conditions presents both a challenge and an opportunity for synthetic chemists.
Alternative rearrangement reactions, such as the Schmidt, Baeyer-Villiger, Hofmann, and Curtius rearrangements, provide a diverse toolkit for the transformation of this compound and its derivatives. Each of these reactions offers a distinct pathway to valuable nitrogen- or oxygen-containing compounds. The choice of rearrangement strategy will depend on the desired final product and the tolerance of the substrate to the specific reaction conditions. Further experimental investigation into the application of these alternative rearrangements to this compound is warranted to fully elucidate their synthetic potential and provide a more comprehensive comparative dataset.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Octan-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Web [sites.google.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. ChemicalDesk.Com: Beckmann Rearrangement [allchemist.blogspot.com]
- 12. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Kinetic Studies of Bicyclo[4.1.0]heptan-2-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies related to Bicyclo[4.1.0]heptan-2-one and its reactions. Due to the limited availability of direct experimental kinetic data for this compound, this document leverages data from analogous systems to provide a comprehensive understanding of its potential reactivity. We will explore photochemical rearrangements, reduction reactions, and acid-catalyzed processes, presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and application in drug development and organic synthesis.
Data Presentation: A Comparative Kinetic Analysis
| Reaction Type | Compound | Method | Key Kinetic Parameters | Reference |
| Photochemical Rearrangement | Bicyclo[3.1.0]hex-3-en-2-one | Ab initio CASSCF and CASPT2 calculations | Energy Barrier (S0): 41.2 kcal/mol (for ring opening) | [1][2] |
| Energy Barrier (T1): Essentially barrierless cleavage of cyclopropane C-C bond | [1][2] | |||
| Reduction | Cyclohexanone | Experimental (with NaBH4) | Rate constants and activation energies are highly dependent on solvent and temperature. | [3] |
| Acid-Catalyzed Enolization | Cyclohexanone | Experimental | The rate of enolization is a function of acid concentration and temperature. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments related to the synthesis and reactions of bicyclo[4.1.0]heptane derivatives and the kinetic analysis of ketone reductions.
Protocol 1: Synthesis of this compound
This procedure describes a common method for the synthesis of this compound from 2-Cyclohexen-1-one.
Materials:
-
2-Cyclohexen-1-one
-
Trimethylsulfoxonium Iodide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of trimethylsulfoxonium iodide in dry DMSO is prepared.
-
Sodium hydride is carefully added to the solution, leading to the formation of the sulfur ylide. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.
-
The solution of 2-Cyclohexen-1-one in DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Protocol 2: General Procedure for Photochemical Rearrangement of Bicyclo[n.1.0]alkan-2-ones
This protocol outlines a general method for the photochemical rearrangement of bicyclic ketones, which often leads to ring-opened or rearranged products.
Materials:
-
Bicyclo[n.1.0]alkan-2-one (e.g., Bicyclo[3.1.0]hex-3-en-2-one)
-
Anhydrous benzene or other suitable solvent
-
High-pressure mercury vapor lamp (e.g., 400 W)
-
Pyrex filter (for reactions requiring irradiation at longer wavelengths)
Procedure:
-
A solution of the bicyclic ketone in the chosen solvent is prepared in a quartz or Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for an appropriate amount of time.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury vapor lamp. A filter may be used to select the desired wavelength range.
-
The reaction is monitored by gas chromatography (GC) or TLC.
-
Upon completion or after a set time, the solvent is removed under reduced pressure.
-
The resulting product mixture is analyzed and purified by chromatography.
Protocol 3: Kinetic Analysis of Ketone Reduction by Sodium Borohydride
This protocol describes a general method for monitoring the kinetics of a ketone reduction using a common reducing agent.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Sodium borohydride (NaBH4)
-
Anhydrous ethanol or methanol
-
Quenching agent (e.g., acetone or dilute acetic acid)
-
Internal standard for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
A solution of the ketone and an internal standard in the chosen alcohol solvent is prepared and equilibrated at a constant temperature in a reaction vessel equipped with a magnetic stirrer.
-
A solution of NaBH4 in the same solvent is also prepared and brought to the same temperature.
-
The reaction is initiated by adding the NaBH4 solution to the ketone solution.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Each aliquot is immediately quenched by adding it to a vial containing a quenching agent to stop the reduction.
-
The quenched samples are then analyzed by GC-FID to determine the concentration of the ketone and the alcohol product relative to the internal standard.
-
The concentration data is plotted against time to determine the reaction rate and order.
Mandatory Visualization
The following diagrams illustrate key reaction mechanisms and workflows relevant to the study of this compound and its analogues.
Caption: Photochemical rearrangement of a bicyclo[n.1.0]alkan-2-one.
Caption: Experimental workflow for a kinetic study of ketone reduction.
Caption: Mechanism of acid-catalyzed enolization of cyclohexanone.
References
- 1. ursa.irbbarcelona.org [ursa.irbbarcelona.org]
- 2. Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Bicyclo[4.1.0]heptan-2-one
The following provides essential safety and logistical information for the proper disposal of Bicyclo[4.1.0]heptan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 5771-58-4 | [1] |
| Linear Formula | C7H10O |
Note: Detailed quantitative data such as boiling point, melting point, flash point, and toxicity were not available in the provided search results. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures should be followed:
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
2. Spill Management: In the event of a spill, follow these procedures:
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with inert material such as vermiculite, dry sand, or earth.
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
3. Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled, and sealed container for collecting this compound waste. The container should be kept tightly closed and stored in a well-ventilated area.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
4. Disposal Method:
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2] Disposal should be carried out by a licensed contractor.
-
Incineration: A common method for disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Do not dispose of with normal waste.[4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bicyclo[4.1.0]heptan-2-one
Essential Safety and Handling Guide for Bicyclo[4.1.0]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound. The required level of protection depends on the quantity of the substance being handled and the ventilation conditions of the laboratory.
| Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Small Quantities (mg to g) in a well-ventilated area or fume hood | Safety glasses with side-shields conforming to EN166 or equivalent. | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Standard laboratory coat. | Not generally required if work is performed in a well-ventilated area or fume hood. |
| Large Quantities (multi-gram to kg) or in areas with inadequate ventilation | Chemical safety goggles or a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | For nuisance exposures, a particle respirator (e.g., P95 or P1). For higher-level protection or in case of vapor/mist, use a respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[1] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe vapors or mist.[1] Ensure adequate ventilation, preferably by working in a chemical fume hood.[1][2] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed.[1][4]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][5] Do not let the product enter drains.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as an unused product.[1]
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
